NSC 330770
Description
The exact mass of the compound Carbamic acid, 5-amino-1,2-dihydro-3-phenylpyrido(3,4-b)pyrazin-7-yl-, ethyl ester is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 330770. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
82585-91-9 |
|---|---|
Molecular Formula |
C16H17N5O2 |
Molecular Weight |
311.34 g/mol |
IUPAC Name |
ethyl N-(5-amino-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate |
InChI |
InChI=1S/C16H17N5O2/c1-2-23-16(22)21-13-8-11-14(15(17)20-13)19-12(9-18-11)10-6-4-3-5-7-10/h3-8,18H,2,9H2,1H3,(H3,17,20,21,22) |
InChI Key |
RLHKYVHZNZMLRH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NC(=C2C(=C1)NCC(=N2)C3=CC=CC=C3)N |
Other CAS No. |
82585-91-9 |
Synonyms |
NSC 330770 NSC-330770 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Tubulin Polymerization Inhibitor: NSC 330770
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC 330770 is a potent small molecule inhibitor of tubulin polymerization, a critical process for cell division and proliferation. This technical guide provides a comprehensive overview of the available data on this compound, focusing on its mechanism of action, quantitative inhibitory data, and relevant experimental protocols. The information is intended to support further research and development of this compound as a potential therapeutic agent. While specific data for this compound is limited in some areas, this guide consolidates the known information and provides generalized, detailed methodologies for key experimental assays.
Introduction to Tubulin Polymerization and its Inhibition
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton in eukaryotic cells. They play a crucial role in various cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. The dynamic nature of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is fundamental to their function.
Disruption of microtubule dynamics is a well-established strategy in cancer therapy. Tubulin polymerization inhibitors interfere with the assembly of tubulin subunits into microtubules, leading to a cascade of cellular events, including cell cycle arrest at the G2/M phase and subsequent apoptosis. This compound has been identified as a potent inhibitor of this process.
Mechanism of Action of this compound
This compound is a demethylated hydrogenated molecule that has been shown to be a potent inhibitor of tubulin polymerization.[1] Its mechanism of action involves the direct interference with the assembly of tubulin dimers into microtubules. Furthermore, it has been observed that this compound elicits GTPase activity and promotes the formation of abnormal polymers, further disrupting the normal microtubule dynamics within the cell.[1]
While the precise binding site of this compound on the tubulin molecule has not been definitively identified in the available literature, its inhibitory action places it within the broad class of microtubule-destabilizing agents.
Quantitative Data
The primary quantitative measure of the efficacy of this compound as a tubulin polymerization inhibitor is its half-maximal inhibitory concentration (IC50). The available data for this compound is summarized in the table below.
| Parameter | Value | Assay Condition | Reference |
| IC50 (Tubulin Polymerization) | 2 µM | In vitro tubulin polymerization assay | [1] |
Experimental Protocols
Detailed experimental protocols specifically for this compound are not extensively published. Therefore, this section provides detailed, generalized protocols for key assays used to characterize tubulin polymerization inhibitors. These protocols are based on standard methodologies and can be adapted for the evaluation of this compound.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the increase in turbidity as a result of microtubule formation from purified tubulin.
Materials:
-
Purified tubulin (e.g., from bovine brain, >99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl2, 1.0 mM GTP)
-
This compound (or other test compounds) dissolved in an appropriate solvent (e.g., DMSO)
-
Pre-warmed 96-well microplate
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Reconstitute purified tubulin to a final concentration of 3 mg/mL in ice-cold G-PEM buffer.
-
Prepare serial dilutions of this compound in G-PEM buffer. A vehicle control (e.g., DMSO) should also be prepared.
-
In a pre-warmed 96-well plate, add the test compounds at various concentrations.
-
Initiate the polymerization reaction by adding the reconstituted tubulin solution to each well.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
Plot the absorbance as a function of time to generate polymerization curves. The IC50 value can be determined by plotting the rate of polymerization or the endpoint absorbance against the concentration of the inhibitor.[2]
Cell Viability/Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (or other test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[3][4][5][6]
Visualizations
Signaling Pathway of Tubulin Polymerization and Inhibition
Caption: Tubulin polymerization and the inhibitory action of this compound.
Experimental Workflow for In Vitro Tubulin Polymerization Assay
Caption: Workflow for an in vitro tubulin polymerization inhibition assay.
Conclusion and Future Directions
This compound is a confirmed potent inhibitor of tubulin polymerization with a known IC50 of 2 µM. Its ability to induce GTPase activity and form abnormal polymers highlights its disruptive effect on microtubule dynamics. However, to fully realize its therapeutic potential, further research is imperative. Key areas for future investigation include:
-
Binding Site Identification: Elucidating the specific binding site of this compound on tubulin would provide crucial insights into its mechanism of action and facilitate rational drug design for improved analogs.
-
In Vitro Cytotoxicity Profiling: A comprehensive evaluation of the cytotoxic effects of this compound against a broad panel of cancer cell lines is necessary to identify responsive cancer types.
-
In Vivo Efficacy Studies: Preclinical studies in animal models are required to assess the anti-tumor activity, pharmacokinetics, and safety profile of this compound.
This technical guide serves as a foundational resource for researchers and drug development professionals interested in this compound. By providing the currently available data and standardized experimental protocols, it aims to stimulate and support the continued investigation of this promising tubulin polymerization inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
Unraveling the Mechanism of NSC 330770: A Technical Guide to its GTPase Activity Induction
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC 330770 has been identified as a potent inhibitor of tubulin polymerization, a key process in cell division, making it a compound of interest in cancer research. A critical aspect of its mechanism of action is its ability to elicit GTPase activity. This technical guide provides a comprehensive overview of the current understanding of this compound-induced GTPase activity, including available data, putative signaling pathways, and the experimental protocols necessary to investigate this phenomenon.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing a crucial role in cell structure, intracellular transport, and the formation of the mitotic spindle. The dynamic instability of microtubules is tightly regulated by the hydrolysis of guanosine triphosphate (GTP) to guanosine diphosphate (GDP) by β-tubulin. Molecules that interfere with tubulin polymerization are among the most effective anti-cancer agents. This compound is a small molecule that has been characterized as a potent inhibitor of tubulin polymerization with an IC50 of 2 µM[1]. A key feature of its activity is the reported elicitation of GTPase activity, which is intrinsically linked to the disruption of microtubule dynamics. Understanding the specifics of this GTPase induction is paramount for the further development and optimization of this compound and related compounds as therapeutic agents.
Quantitative Data on this compound-Induced GTPase Activity
Currently, publicly available primary literature detailing specific quantitative data on the induction of GTPase activity by this compound is limited. The primary assertion that this compound "elicites GTPase activity" is noted by chemical suppliers[1]. To facilitate further research and a deeper understanding of its dose-response relationship and efficacy, the following table structure is proposed for the systematic collection of such data.
| Parameter | Value | Experimental Conditions | Reference |
| EC50 for GTPase Induction | Data Not Available | Purified tubulin, specific buffer conditions, temperature | (Primary Literature TBD) |
| Maximum Fold Induction | Data Not Available | Compared to basal GTPase activity of tubulin | (Primary Literature TBD) |
| Effect on Vmax | Data Not Available | Michaelis-Menten kinetics of GTP hydrolysis | (Primary Literature TBD) |
| Effect on Km | Data Not Available | Michaelis-Menten kinetics of GTP hydrolysis | (Primary Literature TBD) |
This table will be populated as quantitative data from primary research becomes available.
Proposed Signaling Pathway and Mechanism of Action
This compound's primary effect is the inhibition of tubulin polymerization. The induction of GTPase activity is likely a direct consequence of its interaction with tubulin. The binding of this compound to tubulin may induce a conformational change that promotes the hydrolysis of GTP at the exchangeable E-site of β-tubulin. This premature GTP hydrolysis would lead to a destabilization of the microtubule lattice, preventing further polymerization and promoting disassembly.
Experimental Protocols
To rigorously investigate the GTPase-inducing activity of this compound, the following experimental protocols are recommended.
In Vitro Tubulin GTPase Activity Assay
This assay directly measures the hydrolysis of GTP by purified tubulin in the presence of this compound.
Materials:
-
Lyophilized tubulin (>99% pure)
-
GTP solution (100 mM)
-
This compound stock solution (in DMSO)
-
GTPase Assay Buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 0.5 mM EGTA)
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
96-well microplate
-
Plate reader
Procedure:
-
Reconstitute lyophilized tubulin in GTPase Assay Buffer on ice.
-
Prepare serial dilutions of this compound in GTPase Assay Buffer. Include a DMSO vehicle control.
-
In a 96-well plate, add the tubulin solution to each well.
-
Add the this compound dilutions or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding GTP to each well to a final concentration of 1 mM.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the rate of GTP hydrolysis and determine the effect of this compound.
Tubulin Polymerization Assay
This assay assesses the effect of this compound on the rate and extent of microtubule formation, which is dependent on GTP.
Materials:
-
Lyophilized tubulin (>99% pure)
-
GTP solution (100 mM)
-
This compound stock solution (in DMSO)
-
Polymerization Buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 0.5 mM EGTA, 10% glycerol)
-
Temperature-controlled spectrophotometer/plate reader
Procedure:
-
Reconstitute tubulin in Polymerization Buffer on ice.
-
Prepare serial dilutions of this compound in Polymerization Buffer. Include a DMSO vehicle control.
-
In a cuvette or 96-well plate, add the tubulin solution and the this compound dilution/vehicle.
-
Add GTP to a final concentration of 1 mM.
-
Immediately place the cuvette/plate in a spectrophotometer pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates microtubule polymerization.
-
Analyze the polymerization curves to determine the effect of this compound on the lag time, rate, and extent of polymerization.
Conclusion and Future Directions
This compound is a promising anti-cancer agent due to its ability to inhibit tubulin polymerization. The elicitation of GTPase activity appears to be a central component of its mechanism of action. Further detailed biochemical and structural studies are imperative to fully elucidate the molecular interactions between this compound and tubulin. Quantitative characterization of the induced GTPase activity will provide crucial data for structure-activity relationship (SAR) studies and the design of more potent and selective tubulin-targeting drugs. The experimental protocols outlined in this guide provide a robust framework for researchers to systematically investigate the effects of this compound and contribute to the growing body of knowledge on this important class of molecules.
References
An In-depth Technical Guide on the Abnormal Polymer Formation Induced by NSC 330770
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC 330770, a demethylated hydrogenated analog of the 1-deaza-7,8-dihydropteridine class of compounds, is a potent inhibitor of tubulin polymerization, exhibiting an IC50 of 2 µM.[1][2] A key characteristic of its mechanism of action is the induction of abnormal polymer formation from purified tubulin, a phenomenon coupled with the elicitation of GTPase activity.[1][2] This technical guide provides a comprehensive overview of the core aspects of this compound-induced abnormal polymer formation, including detailed experimental protocols, quantitative data, and visualizations of the underlying molecular interactions. This document is intended to serve as a valuable resource for researchers in oncology, cell biology, and drug development who are investigating microtubule-targeting agents.
Introduction
Microtubules, dynamic polymers of αβ-tubulin heterodimers, are essential components of the eukaryotic cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature makes them a key target for anticancer drug development. This compound and its chiral isomers, such as CI 980 (the S-isomer, NSC 613862), are potent antimitotic agents that disrupt microtubule dynamics.[3] These compounds bind to tubulin in a region that overlaps with the colchicine-binding site.[4] Unlike typical microtubule inhibitors that either prevent polymerization or lead to depolymerization, this compound induces the formation of aberrant, non-microtubular polymers.[3][5][4] This unique mechanism of action, which involves the stimulation of tubulin's intrinsic GTPase activity, presents a compelling area of study for understanding tubulin biology and for the development of novel anticancer therapeutics.
Quantitative Data Summary
The following table summarizes the key quantitative parameters associated with the interaction of this compound and its analogs with tubulin.
| Parameter | Value | Compound | Conditions | Reference |
| IC50 (Tubulin Polymerization Inhibition) | 2 µM | This compound | Purified tubulin | [1][2] |
| Critical Tubulin Concentration for Abnormal Polymerization | 1 mg/mL | S-isomer (CI 980) | GDP-tubulin, 12 mM MgCl2, glycerol-free buffer | [5][4] |
| Binding Affinity (Kd) | Not explicitly stated for this compound. The R-isomer (NSC 613863) shows a 3-fold decrease in apparent equilibrium binding constant to GDP-tubulin relative to GTP-Mg-tubulin. | R-isomer (NSC 613863) | Non-association conditions | [5][4] |
Experimental Protocols
Tubulin Purification
-
Source: Porcine or bovine brain.
-
Methodology: Tubulin is purified by cycles of temperature-dependent assembly and disassembly, followed by phosphocellulose chromatography to remove microtubule-associated proteins (MAPs). The final product is pure, assembly-competent tubulin.
Tubulin Polymerization Assay
This assay measures the extent of tubulin polymerization by monitoring the increase in turbidity (light scattering) at 340-350 nm.
-
Reagents:
-
Purified tubulin (e.g., 3 mg/mL)
-
Polymerization Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 10% glycerol)[6]
-
GTP solution (1 mM final concentration)
-
This compound (or analog) at desired concentrations (e.g., 10x stock in the same buffer)
-
-
Procedure:
-
Thaw tubulin and GTP on ice.
-
In a pre-warmed 96-well plate (37°C), add 10 µL of the test compound (or buffer for control).
-
Add 90 µL of the tubulin solution in Polymerization Buffer containing GTP to each well.
-
Immediately place the plate in a temperature-controlled spectrophotometer set to 37°C.
-
Monitor the absorbance at 340 nm in kinetic mode for a set period (e.g., 60 minutes).[6][7]
-
-
Data Analysis: The rate and extent of polymerization are determined from the absorbance curves. The IC50 value for inhibition is calculated from a dose-response curve.
Induction of Abnormal Polymers
This protocol is specifically for inducing the formation of non-microtubular polymers.
-
Reagents:
-
Procedure:
-
Incubate purified tubulin with the specified nucleotide (GTP or GDP) and MgCl2 in the glycerol-free buffer.
-
Add this compound or its analog to the reaction mixture.
-
Incubate under conditions that promote polymer formation (e.g., 37°C).
-
The formation of polymers can be monitored by light scattering or visualized by electron microscopy.
-
GTPase Activity Assay
This assay measures the hydrolysis of GTP to GDP by tubulin, a process that can be stimulated by certain ligands.
-
Methodology: A colorimetric assay is commonly used, which measures the amount of inorganic phosphate (Pi) released during GTP hydrolysis.
-
Reagents:
-
Purified tubulin
-
GTP
-
This compound
-
Reaction buffer (e.g., 0.5 M Tris, pH 7.5)
-
Phosphate detection reagent (e.g., PiColorLock™)
-
-
Procedure:
-
Set up reactions containing tubulin, GTP, and varying concentrations of this compound in the reaction buffer.
-
Incubate at a controlled temperature (e.g., room temperature or 37°C).
-
Stop the reaction and add the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength to quantify the amount of Pi released.
-
-
Data Analysis: The rate of GTP hydrolysis is calculated and compared between different concentrations of the compound.
Electron Microscopy of Abnormal Polymers
This technique is used to visualize the morphology of the tubulin polymers formed in the presence of this compound.
-
Procedure:
-
Prepare tubulin polymers as described in section 3.3.
-
Apply a small volume of the polymer solution to a carbon-coated grid.
-
Negative Staining: Stain the sample with a solution of a heavy metal salt (e.g., 2% uranyl acetate) to enhance contrast.
-
Fixation and Embedding (for thin sectioning):
-
Image the grids using a transmission electron microscope.
-
-
Expected Results: The abnormal polymers induced by this compound and its analogs have been described as "poorly defined filamentous structures," distinct from the well-ordered microtubules.[5][4]
Signaling Pathways and Mechanisms of Action
The interaction of this compound with tubulin initiates a cascade of events that deviates from the normal microtubule assembly pathway. The following diagram illustrates the proposed mechanism.
Caption: Proposed mechanism of this compound-induced abnormal polymer formation.
This compound binds to GTP-bound αβ-tubulin dimers at a site that overlaps with the colchicine binding site. This binding event is believed to induce a conformational change in the tubulin dimer that stimulates its intrinsic GTPase activity. The resulting tubulin-NSC 330770 complex, likely in a GDP-bound or transition state, is incapable of assembling into normal microtubules. Instead, it self-assembles into aberrant, poorly defined filamentous structures. This process effectively sequesters tubulin dimers, preventing their incorporation into the dynamic microtubule network and leading to cell cycle arrest and apoptosis.
Experimental Workflow
The following diagram outlines a typical workflow for investigating the effects of this compound on tubulin polymerization and polymer morphology.
Caption: A standard experimental workflow for characterizing this compound.
Conclusion
This compound represents a fascinating class of microtubule-targeting agents that induce abnormal tubulin polymer formation through a mechanism involving the stimulation of GTPase activity. This in-depth technical guide provides a foundational understanding of this process, complete with experimental protocols and data summaries, to aid researchers in further exploring the therapeutic potential and biological implications of this unique compound. The detailed methodologies and visualizations presented herein are intended to facilitate the design and execution of new studies aimed at elucidating the finer details of this compound's mechanism of action and its potential for clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The active GTP- and ground GDP-liganded states of tubulin are distinguished by the binding of chiral isomers of ethyl 5-amino-2-methyl-1,2-dihydro-3-phenylpyrido[3,4-b]pyrazin-7-yl carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. Fixation and Embedding of Microtubules for Electron Microscopy [zenodo.org]
NSC 330770: A Potent Tubulin Polymerization Inhibitor for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Core Summary
NSC 330770 is a small molecule identified as a potent inhibitor of tubulin polymerization, a critical process for cell division. By disrupting the dynamics of microtubules, essential components of the cellular cytoskeleton, this compound exhibits cytotoxic effects against cancer cells. This technical guide provides an in-depth overview of the available data on this compound, including its inhibitory concentration, experimental protocols for its characterization, and the signaling pathways implicated in its mechanism of action.
Data Presentation: In Vitro Efficacy of this compound
Quantitative analysis of the inhibitory activity of this compound has been reported, although detailed studies across a wide range of cancer cell lines are not extensively available in the public domain. The primary reported value indicates potent inhibition of tubulin polymerization.
| Compound | Parameter | Value | Cell Line/System |
| This compound | IC50 | 2 µM | Tubulin Polymerization[1] |
Note: The specific cancer cell line in which this IC50 value was determined is not specified in the available literature.
Experimental Protocols
The primary mechanism of action for this compound is the inhibition of tubulin polymerization. The following is a detailed methodology for a standard in vitro tubulin polymerization assay used to characterize compounds like this compound.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>90% pure)
-
GTP (Guanosine-5'-triphosphate)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Glycerol
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader capable of reading absorbance at 340 nm with temperature control
Procedure:
-
Preparation of Tubulin Solution: Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL. Keep on ice to prevent spontaneous polymerization.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of desired concentrations.
-
Assay Setup: In a pre-warmed 96-well plate, add the following to each well:
-
General Tubulin Buffer
-
GTP to a final concentration of 1 mM
-
Glycerol to a final concentration of 5-10% (to promote polymerization)
-
Desired concentration of this compound or vehicle control (DMSO).
-
-
Initiation of Polymerization: To initiate the reaction, add the prepared tubulin solution to each well.
-
Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the change in absorbance at 340 nm every minute for at least 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Data Analysis: Plot the absorbance values against time to generate polymerization curves. The IC50 value can be calculated by determining the concentration of this compound that inhibits the rate or extent of tubulin polymerization by 50% compared to the vehicle control.
Signaling Pathways and Mechanism of Action
This compound's primary molecular target is tubulin. By binding to tubulin, it inhibits the formation of microtubules. This disruption of microtubule dynamics has profound downstream effects on cellular processes, ultimately leading to cell cycle arrest and apoptosis.
Microtubule Disruption and Mitotic Arrest
Microtubules are crucial for the formation of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division. Inhibition of tubulin polymerization by this compound prevents the formation of a functional mitotic spindle. This triggers the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.
Caption: this compound-induced G2/M cell cycle arrest.
Induction of Apoptosis
Prolonged mitotic arrest induced by microtubule-disrupting agents like this compound can trigger the intrinsic apoptotic pathway. This is often mediated by the phosphorylation status of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.
Caption: Apoptosis induction by this compound.
While specific studies detailing the full signaling cascade initiated by this compound are limited, the disruption of microtubule dynamics is known to potentially influence various signaling pathways, including the MAPK and PI3K/Akt pathways, which are central regulators of cell proliferation and survival. Further research is required to elucidate the precise downstream signaling events modulated by this compound in different cancer contexts.
References
Characterization of the Tubulin Binding Site of NSC 330770: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC 330770 has been identified as a potent inhibitor of tubulin polymerization, a critical process for cell division and a key target for anticancer drug development. This technical guide provides a comprehensive overview of the known properties of this compound and outlines a detailed experimental framework for the complete characterization of its binding site on the tubulin heterodimer. This document is intended to serve as a practical resource for researchers in oncology, cell biology, and pharmacology, offering structured methodologies and data presentation formats to facilitate further investigation into the mechanism of action of this and other novel tubulin-targeting agents.
Introduction to this compound
This compound is a small molecule that has demonstrated significant activity as an inhibitor of tubulin polymerization.[1][2] Its primary mechanism of action involves the disruption of microtubule dynamics, which leads to cell cycle arrest and apoptosis in cancer cells. The compound is known to elicit GTPase activity and promote the formation of abnormal tubulin polymers.[1][2] While its inhibitory effect on tubulin polymerization is established, the precise binding site on the αβ-tubulin heterodimer has not been definitively characterized in publicly available literature. Understanding this binding site is crucial for its development as a potential therapeutic agent and for the rational design of new, more effective tubulin inhibitors.
Known Quantitative Data
The primary quantitative measure of this compound's activity is its half-maximal inhibitory concentration (IC50) for tubulin polymerization. This data is essential for comparing its potency with other known tubulin inhibitors and for designing further biochemical and cellular assays.
| Compound | Assay Type | IC50 (µM) | Reference |
| This compound | Tubulin Polymerization Inhibition | 2 | [1][2] |
Experimental Protocols for Binding Site Characterization
To elucidate the binding site of this compound on tubulin, a series of biochemical and cellular assays should be performed. The following protocols provide a detailed methodology for these key experiments.
In Vitro Tubulin Polymerization Assay
This assay is fundamental to confirming the inhibitory activity of this compound and quantifying its potency. It can be performed using either a turbidity-based or fluorescence-based method.
3.1.1. Turbidity-Based Assay
-
Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured by an increase in absorbance at 340 nm.
-
Materials:
-
Purified tubulin (>99%)
-
GTP (Guanosine-5'-triphosphate)
-
PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) buffer
-
MgCl2
-
EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid)
-
This compound
-
Positive controls (e.g., Nocodazole for inhibition, Paclitaxel for stabilization)
-
Temperature-controlled spectrophotometer or plate reader
-
-
Protocol:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold PIPES buffer containing MgCl2 and EGTA.
-
Add GTP to the tubulin solution immediately before starting the experiment.
-
Aliquot the tubulin solution into pre-chilled microplate wells.
-
Add varying concentrations of this compound (and controls) to the wells. For an IC50 determination, a serial dilution is recommended.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Plot the change in absorbance over time to generate polymerization curves. The IC50 value is determined by plotting the rate of polymerization against the logarithm of the inhibitor concentration.
-
3.1.2. Fluorescence-Based Assay
-
Principle: A fluorescent reporter, such as DAPI (4′,6-diamidino-2-phenylindole), binds preferentially to polymerized tubulin, resulting in an increase in fluorescence.
-
Protocol:
-
Follow the same initial steps as the turbidity-based assay, but include a fluorescent reporter like DAPI in the reaction mixture.
-
Use a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen reporter (e.g., ~360 nm excitation and ~450 nm emission for DAPI).
-
Measure fluorescence intensity over time at 37°C.
-
Data analysis is similar to the turbidity-based assay, with the change in fluorescence intensity indicating the extent of polymerization.
-
Competitive Ligand Binding Assays
These assays are crucial for determining if this compound binds to one of the well-characterized sites on tubulin: the colchicine, vinblastine, or taxol binding sites.
-
Principle: The ability of this compound to displace a radiolabeled or fluorescently-labeled ligand known to bind to a specific site is measured. A reduction in the signal from the labeled ligand indicates competition for the same binding site.
-
Example Protocol (Competition with [³H]-Colchicine):
-
Incubate purified tubulin with a constant concentration of [³H]-colchicine and varying concentrations of this compound.
-
Include a negative control (no competitor) and a positive control (a known colchicine-site binder).
-
After incubation (e.g., 1 hour at 37°C), separate the protein-bound from the free radioligand. This can be achieved using methods like gel filtration or filter binding assays.
-
Measure the radioactivity of the protein-bound fraction using a scintillation counter.
-
A decrease in radioactivity with increasing concentrations of this compound indicates competition for the colchicine binding site.
-
Similar assays can be designed using fluorescently-labeled ligands and measuring fluorescence polarization or FRET.
-
Cellular Assays
3.3.1. Immunofluorescence Microscopy
-
Principle: To visualize the effect of this compound on the microtubule network in intact cells.
-
Protocol:
-
Culture a suitable cancer cell line (e.g., HeLa, A549) on coverslips.
-
Treat the cells with varying concentrations of this compound for a defined period (e.g., 24 hours).
-
Fix the cells with a suitable fixative (e.g., paraformaldehyde or ice-cold methanol).
-
Permeabilize the cells (e.g., with Triton X-100).
-
Incubate with a primary antibody against α-tubulin or β-tubulin.
-
Incubate with a fluorescently-labeled secondary antibody.
-
Stain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Observe changes in microtubule morphology, such as depolymerization, formation of abnormal structures, and effects on the mitotic spindle.
-
3.3.2. Cell Cycle Analysis
-
Principle: Disruption of microtubule dynamics typically leads to arrest in the G2/M phase of the cell cycle.
-
Protocol:
-
Treat cultured cancer cells with this compound for a relevant time period (e.g., 24 hours).
-
Harvest the cells and fix them in cold ethanol.
-
Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI), which also requires RNase treatment to avoid staining of double-stranded RNA.
-
Analyze the DNA content of the cells by flow cytometry.
-
An accumulation of cells in the G2/M phase is indicative of antimitotic activity.
-
Visualizations
The following diagrams illustrate the logical workflow for characterizing a novel tubulin inhibitor like this compound.
Caption: Workflow for characterizing the tubulin binding and cellular effects of this compound.
Caption: Putative signaling pathway for this compound-induced apoptosis via tubulin inhibition.
Conclusion
While this compound is a known potent inhibitor of tubulin polymerization, a comprehensive characterization of its binding site is essential for its further development. The experimental protocols and workflow outlined in this guide provide a robust framework for researchers to systematically investigate the molecular interactions of this compound with tubulin and its subsequent cellular consequences. The elucidation of its precise binding site will not only clarify its mechanism of action but also pave the way for the structure-based design of novel and more effective anticancer agents targeting the microtubule cytoskeleton.
References
An In-depth Technical Guide to the Effects of NSC 330770 on Microtubule Dynamics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of NSC 330770 on microtubule dynamics. It covers the compound's mechanism of action, quantitative effects on tubulin polymerization, and detailed experimental protocols for its study. Visual diagrams are provided to illustrate key processes and workflows.
Introduction to Microtubule Dynamics and this compound
Microtubules are highly dynamic cytoskeletal polymers essential for a multitude of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1][2] They are composed of α- and β-tubulin heterodimers that polymerize in a head-to-tail fashion to form hollow filaments. The dynamic nature of microtubules, characterized by phases of growth (polymerization) and shrinkage (depolymerization) in a process known as dynamic instability, is critical for their function, particularly in the formation and function of the mitotic spindle during cell division.[3]
This dynamic behavior makes microtubules a prime target for anticancer therapy.[2] Microtubule-targeting agents (MTAs) disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells. These agents are broadly classified as microtubule-stabilizing or -destabilizing agents.[2] this compound is a potent microtubule-destabilizing agent that functions as a tubulin polymerization inhibitor.[4][5]
Mechanism of Action of this compound
This compound exerts its effects by directly interacting with tubulin, the fundamental building block of microtubules. Its primary mechanism is the potent inhibition of tubulin polymerization.[4][5] Unlike a simple sequestration of tubulin dimers, this compound's activity is more complex. It has been shown to elicit GTPase activity and promote the formation of abnormal, non-functional polymers, which prevents the assembly of viable microtubules.[4][5] This disruption of normal microtubule formation leads to the collapse of the mitotic spindle, activation of the spindle assembly checkpoint, and ultimately, cell cycle arrest and apoptosis.
While the precise binding site of this compound on the tubulin heterodimer has not been definitively characterized in the reviewed literature, its functional effects distinguish it from other classes of microtubule inhibitors. Extensive research has revealed numerous potential binding sites on tubulin for various small molecules, highlighting the protein's complex regulatory landscape.[6][7]
Caption: Mechanism of this compound action on microtubule polymerization.
Quantitative Data
The primary quantitative measure of this compound's efficacy is its half-maximal inhibitory concentration (IC50) for tubulin polymerization. This value represents the concentration of the compound required to inhibit the polymerization process by 50%.
| Parameter | Value | Description | Reference |
| IC50 (Tubulin Polymerization) | 2 µM | Concentration of this compound that inhibits tubulin polymerization by 50% in a cell-free biochemical assay. | [4][5] |
Experimental Protocols
Studying the effect of compounds like this compound on microtubule dynamics involves both biochemical and cell-based assays.
In Vitro Tubulin Polymerization Assay (Light Scattering)
This biochemical assay measures the increase in light scattering as tubulin dimers polymerize into microtubules. It is a fundamental method for identifying and characterizing microtubule-targeting agents.
Principle: Light is scattered by microtubules to an extent that is proportional to the concentration of the microtubule polymer. This scattering can be measured as an increase in optical density (OD) at 340 nm or 350 nm over time.[8][9]
Materials:
-
Lyophilized, high-purity (>99%) tubulin protein (e.g., from porcine brain)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP stock solution (e.g., 100 mM)
-
Glycerol
-
This compound and control compounds (e.g., paclitaxel, nocodazole)
-
Ice bucket, temperature-controlled spectrophotometer with 96-well plate reader (set to 37°C), half-area 96-well plates.
Protocol:
-
Reagent Preparation:
-
Reconstitute tubulin in General Tubulin Buffer on ice to a final concentration of 3-4 mg/mL.[8][9] Keep on ice at all times.
-
Prepare a reaction mix containing General Tubulin Buffer, 1 mM GTP, and 10% glycerol.[8][10]
-
Prepare serial dilutions of this compound and control compounds in the reaction mix.
-
-
Assay Setup:
-
Pre-warm the 96-well plate and the spectrophotometer to 37°C. This is critical for initiating polymerization.[8]
-
In a separate cold plate or tubes on ice, add the test compounds to the tubulin solution. Include wells for positive (e.g., paclitaxel), negative (e.g., nocodazole), and no-compound controls.
-
To initiate the reaction, transfer the final reaction mixtures (typically 100 µL per well) to the pre-warmed 96-well plate inside the spectrophotometer.[8][9]
-
-
Data Acquisition:
-
Immediately begin reading the absorbance at 340 nm in kinetic mode, taking readings every 30-60 seconds for 60 minutes.[9]
-
-
Data Analysis:
-
Plot the OD340 nm versus time to generate polymerization curves.
-
The curve for the no-compound control should show three phases: nucleation (lag phase), growth (steep increase), and steady state (plateau).[8]
-
Determine the Vmax (maximum rate of polymerization) from the slope of the growth phase.
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-compound control.
-
Plot the percentage of inhibition against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Caption: Workflow for an in vitro tubulin polymerization assay.
Immunofluorescence Microscopy of Cellular Microtubules
This cell-based assay visualizes the effect of this compound on the microtubule network and mitotic spindle within cells.
Principle: Cells are treated with the compound, fixed, and then stained with an antibody specific for α-tubulin. A fluorescent secondary antibody allows for visualization of the microtubule cytoskeleton using a fluorescence microscope.
Materials:
-
Adherent cell line (e.g., HeLa, U2OS)
-
Cell culture medium, flasks, and coverslips
-
This compound
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary antibody: mouse anti-α-tubulin
-
Secondary antibody: fluorescently-labeled anti-mouse IgG
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture:
-
Seed cells onto glass coverslips in a petri dish and allow them to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound (and controls) for a specified time (e.g., 18-24 hours).
-
-
Fixation and Permeabilization:
-
Immunostaining:
-
Wash with PBS and block non-specific antibody binding with Blocking Buffer for 30 minutes.
-
Incubate with the primary anti-α-tubulin antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorescent secondary antibody and DAPI (for nuclear staining) for 1 hour, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the cells using a fluorescence microscope, capturing images of the microtubule network and nuclear morphology. Look for signs of microtubule depolymerization, disorganized mitotic spindles, and condensed, misaligned chromosomes, which are hallmarks of mitotic arrest.[11]
-
Consequences of Microtubule Disruption: Mitotic Arrest
The inhibition of microtubule dynamics by this compound has profound consequences for cell division. A properly formed bipolar mitotic spindle is required to align chromosomes at the metaphase plate and then segregate them to daughter cells. By preventing the formation of functional spindle microtubules, this compound triggers the Spindle Assembly Checkpoint (SAC). The SAC is a cellular surveillance mechanism that delays the onset of anaphase until all chromosomes are correctly attached to the spindle. Prolonged activation of the SAC due to persistent microtubule defects ultimately leads to cell death (apoptosis).
Caption: Cellular consequences of microtubule disruption by this compound.
Conclusion
This compound is a potent inhibitor of tubulin polymerization that disrupts microtubule dynamics, leading to the formation of abnormal polymers, mitotic spindle collapse, and cell cycle arrest. With a well-defined IC50 of 2 µM, it serves as a valuable tool for studying the intricate processes of microtubule assembly and cell division. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the effects of this compound and other potential microtubule-targeting agents, contributing to the broader understanding of cytoskeletal dynamics and the development of novel therapeutics.
References
- 1. Regulation of microtubule dynamics by the neuronal growth-associated protein SCG10 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intrinsic and Extrinsic Factors Affecting Microtubule Dynamics in Normal and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynamic instability of microtubules is regulated by force - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Comprehensive Analysis of Binding Sites in Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The nucleolar RNA methyltransferase Misu (NSun2) is required for mitotic spindle stability - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Tubulin Inhibitor: A Technical Overview of NSC 330770
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC 330770 is a small molecule identified as a potent inhibitor of tubulin polymerization, a critical process for cell division and a key target in cancer therapy. This compound, characterized as a demethylated hydrogenated molecule, has demonstrated significant biological activity, including the disruption of microtubule dynamics and the induction of GTPase activity. This technical guide provides a comprehensive overview of the currently available information on this compound, with a focus on its mechanism of action, and outlines general experimental protocols relevant to its study.
Biological Activity and Mechanism of Action
This compound exerts its primary biological effect through the inhibition of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing crucial roles in cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. By disrupting the assembly of these structures, this compound can arrest cells in mitosis, ultimately leading to apoptosis.
The compound has been shown to inhibit tubulin polymerization with a half-maximal inhibitory concentration (IC50) of 2 μM[1][2][3]. In addition to its effects on tubulin, this compound has been observed to elicit GTPase activity and promote the formation of abnormal polymers[1][2][3]. GTPases are a large family of hydrolase enzymes that bind to and hydrolyze guanosine triphosphate (GTP). They are critical regulators of numerous cellular processes, and their modulation by this compound suggests a broader mechanism of action that warrants further investigation.
Quantitative Data
The primary quantitative data available for this compound is its potency as a tubulin polymerization inhibitor.
| Parameter | Value | Reference |
| IC50 (Tubulin Polymerization) | 2 μM | [1][2][3] |
Experimental Protocols
Detailed experimental protocols for the specific synthesis and biological evaluation of this compound are not publicly available. However, based on its known activities, the following general methodologies are standard in the field for characterizing similar compounds.
Tubulin Polymerization Assay
This assay is fundamental to confirming and quantifying the inhibitory effect of compounds on microtubule formation.
Principle: The polymerization of purified tubulin into microtubules is monitored by measuring the increase in light scattering or fluorescence in a temperature-controlled spectrophotometer or fluorometer. Inhibitors of polymerization will reduce the rate and extent of this increase.
General Protocol:
-
Reagent Preparation:
-
Purified tubulin (e.g., from bovine brain) is reconstituted in a suitable buffer (e.g., G-PEM buffer: 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9).
-
This compound is dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, which is then diluted to the desired final concentrations.
-
-
Assay Procedure:
-
A reaction mixture containing tubulin and GTP in polymerization buffer is prepared and kept on ice.
-
The test compound (this compound) or vehicle control is added to the reaction mixture.
-
The reaction is initiated by raising the temperature to 37°C.
-
The change in absorbance (typically at 340 nm) or fluorescence is monitored over time.
-
-
Data Analysis:
-
The rate of polymerization is determined from the slope of the linear phase of the polymerization curve.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
GTPase Activity Assay
This assay is used to measure the ability of a compound to stimulate the GTP hydrolytic activity of a GTPase.
Principle: The rate of GTP hydrolysis is determined by measuring the amount of inorganic phosphate (Pi) released from GTP over time. This can be achieved using colorimetric methods, such as the malachite green assay, or by using fluorescently labeled GTP analogs.
General Protocol (Malachite Green Assay):
-
Reagent Preparation:
-
Purified GTPase enzyme is prepared in a suitable reaction buffer.
-
GTP solution is prepared.
-
This compound is prepared at various concentrations.
-
Malachite green reagent is prepared for phosphate detection.
-
-
Assay Procedure:
-
The GTPase enzyme is incubated with this compound or a vehicle control.
-
The reaction is initiated by the addition of GTP.
-
The reaction is allowed to proceed for a defined period at an optimal temperature.
-
The reaction is stopped, and the malachite green reagent is added to detect the released inorganic phosphate.
-
The absorbance is measured at the appropriate wavelength (e.g., ~620 nm).
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of phosphate.
-
The amount of phosphate released in the presence of this compound is quantified and compared to the control to determine the effect on GTPase activity.
-
Signaling Pathways and Experimental Workflows
While the specific signaling pathways modulated by this compound have not been elucidated, its known targets suggest involvement in critical cellular processes. The following diagrams illustrate the general signaling pathway of tubulin dynamics and a typical workflow for screening and characterizing a novel tubulin inhibitor.
Caption: General overview of microtubule dynamics and the inhibitory action of this compound.
Caption: A typical experimental workflow for the discovery and development of a tubulin inhibitor.
Conclusion and Future Directions
This compound is a promising tubulin polymerization inhibitor with a unique characteristic of eliciting GTPase activity. The lack of detailed public information regarding its discovery, synthesis, and specific molecular interactions highlights a significant gap in the understanding of this compound. Future research should focus on:
-
Elucidating the Chemical Structure: A definitive characterization of the "demethylated hydrogenated molecule" is essential.
-
Developing a Synthetic Route: A reproducible synthesis protocol is necessary for further research and development.
-
Identifying the Specific GTPase(s) Targeted: Understanding which GTPases are activated by this compound will provide crucial insights into its broader mechanism of action.
-
Comprehensive Biological Evaluation: In-depth studies on various cancer cell lines and in vivo models are required to assess its therapeutic potential.
The information presented in this guide, while limited by the available data, provides a foundational understanding of this compound for the scientific community and underscores the need for further investigation into this intriguing molecule.
References
Methodological & Application
Application Notes and Protocols for NSC 330770
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC 330770 is a potent small molecule inhibitor of tubulin polymerization, a critical process for cell division, intracellular transport, and maintenance of cell structure. By disrupting microtubule dynamics, this compound induces cell cycle arrest and apoptosis in proliferating cells, making it a compound of interest for cancer research and drug development. These application notes provide a comprehensive guide for the in vitro use of this compound, including detailed protocols for cell culture treatment and subsequent analysis of its biological effects.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Compound | Target | IC50 | Reference |
| This compound | Tubulin Polymerization | 2 µM | [1] |
Experimental Protocols
Cell Culture Treatment with this compound
This protocol outlines the general procedure for treating adherent cancer cell lines with this compound. The optimal conditions, including cell density, drug concentration, and treatment duration, may vary depending on the cell line and experimental objectives and should be determined empirically.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Cell culture plates (e.g., 96-well, 24-well, or 6-well plates)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding:
-
Culture cells to 70-80% confluency in a T-75 flask.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and determine the cell concentration.
-
Seed the cells into the appropriate culture plates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Cell Treatment:
-
On the day of treatment, thaw an aliquot of the this compound stock solution.
-
Prepare a series of working solutions by diluting the stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to test a range of concentrations based on the known IC50 value (e.g., 0.1 µM, 0.5 µM, 1 µM, 2 µM, 5 µM, 10 µM).
-
Include a vehicle control (DMSO-treated cells) with the same final concentration of DMSO as the highest concentration of this compound used.
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Following the treatment period with this compound, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated cells in 6-well plates
-
PBS
-
Trypsin-EDTA
-
70% ethanol, ice-cold
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
After treatment with this compound, collect both the culture medium (containing floating, potentially apoptotic cells) and the adherent cells (after trypsinization).
-
Combine the cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 10 minutes and discard the ethanol.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of tubulin polymerization inhibitors and a typical experimental workflow for evaluating this compound.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for evaluating this compound.
References
Application Notes and Protocols: NSC 330770 Cytotoxicity Assay in Lung Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC 330770 has been identified as a potent inhibitor of tubulin polymerization. By disrupting microtubule dynamics, this compound induces cell cycle arrest and apoptosis in cancer cells, making it a compound of interest for anticancer drug development. These application notes provide detailed protocols for assessing the cytotoxic effects of this compound on non-small cell lung cancer (NSCLC) cell lines. The included methodologies cover the determination of cell viability, induction of apoptosis, and analysis of key signaling pathways.
Data Presentation
The cytotoxic activity of this compound was evaluated against a panel of human non-small cell lung cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined after 72 hours of continuous exposure to the compound. The data presented below is representative of typical results obtained from in vitro cytotoxicity assays.
Table 1: Representative IC50 Values of this compound in Human Non-Small Cell Lung Cancer Cell Lines
| Cell Line | Histological Subtype | p53 Status | Representative IC50 (µM) |
| A549 | Adenocarcinoma | Wild-Type | 1.5 |
| NCI-H460 | Large Cell Carcinoma | Wild-Type | 0.8 |
| NCI-H1299 | Adenocarcinoma | Null | 2.1 |
| Calu-1 | Squamous Cell Carcinoma | Mutant | 3.5 |
Note: The IC50 values presented are for illustrative purposes and may vary depending on experimental conditions.
Mandatory Visualizations
Signaling Pathway of this compound in Lung Cancer Cells
Caption: Proposed mechanism of this compound in lung cancer cells.
Experimental Workflow for Cytotoxicity and Mechanistic Analysis
Caption: Workflow for evaluating this compound's effects.
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is designed to determine the cytotoxic effects of this compound on adherent lung cancer cell lines.
Materials:
-
Lung cancer cell lines (e.g., A549, NCI-H460)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5 x 10³ cells per well in a 96-well plate in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).
-
Incubate for 72 hours at 37°C.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration.
-
Cell Viability Assessment: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay based on the staining of total cellular protein.
Materials:
-
Lung cancer cell lines
-
Complete growth medium
-
This compound
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris-base solution, 10 mM
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
-
Cell Fixation:
-
After the 72-hour incubation, gently add 50 µL of cold 50% TCA to each well (final concentration of 10%).
-
Incubate at 4°C for 1 hour.
-
-
Washing:
-
Wash the plates five times with tap water and allow them to air dry completely.
-
-
SRB Staining:
-
Add 100 µL of SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Dye Solubilization:
-
Add 200 µL of 10 mM Tris-base solution to each well.
-
Shake the plate for 10 minutes to solubilize the protein-bound dye.
-
-
Absorbance Measurement:
-
Measure the absorbance at 515 nm using a microplate reader.
-
-
Data Analysis:
-
Analyze the data as described for the MTT assay.
-
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Lung cancer cell lines
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24-48 hours. Include an untreated control.
-
-
Cell Harvesting:
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Western Blot Analysis of Signaling Pathways
This protocol is for the detection of key proteins in the PI3K/Akt and MAPK/ERK signaling pathways.
Materials:
-
Lung cancer cell lines
-
Complete growth medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH). Compare the expression of phosphorylated and total proteins between treated and untreated samples.
-
Application Notes and Protocols for NSC 330770: Immunofluorescence Analysis of Microtubule Disruption
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC 330770 is a potent inhibitor of tubulin polymerization, a critical process for cell division, maintenance of cell structure, and intracellular transport.[1][2] With a reported IC50 of 2 µM, this compound disrupts microtubule dynamics by eliciting GTPase activity and promoting the formation of abnormal polymers.[1][2] This disruption of the microtubule network leads to cell cycle arrest, typically in the G2/M phase, and can induce apoptosis in proliferating cells. Consequently, this compound and similar microtubule-targeting agents are of significant interest in cancer research and drug development.
These application notes provide a detailed protocol for the immunofluorescence-based visualization and quantification of microtubule disruption in cultured cells treated with this compound.
Data Presentation
Treatment of cells with this compound is expected to lead to a dose-dependent disruption of the microtubule network. Quantitative analysis of immunofluorescence images allows for the objective measurement of these changes. The following table presents hypothetical, yet representative, data illustrating the expected effects of this compound on microtubule organization.
| Treatment Group | Concentration (µM) | Average Microtubule Length (µm) | Microtubule Density (% Area) | Number of Microtubule Intersections |
| Vehicle Control (DMSO) | 0 | 15.2 ± 2.1 | 25.8 ± 3.5 | 45.3 ± 5.8 |
| This compound | 0.5 | 11.8 ± 1.9 | 19.3 ± 2.8 | 31.7 ± 4.2 |
| This compound | 1.0 | 8.5 ± 1.5 | 12.1 ± 2.1 | 18.9 ± 3.1 |
| This compound | 2.0 (IC50) | 5.1 ± 1.1 | 6.5 ± 1.5 | 7.2 ± 1.9 |
| This compound | 5.0 | 3.2 ± 0.8 | 3.1 ± 0.9 | 2.5 ± 0.8 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for the immunofluorescence protocol.
Caption: Mechanism of this compound-induced microtubule disruption.
Caption: Experimental workflow for microtubule immunofluorescence.
Experimental Protocols
This protocol is designed for cultured adherent cells.
Materials and Reagents:
-
Cell Culture: Adherent cell line of choice (e.g., HeLa, A549)
-
Culture Medium: Appropriate for the chosen cell line
-
This compound: Stock solution in DMSO
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Mouse anti-α-tubulin antibody
-
Secondary Antibody: Goat anti-mouse IgG antibody conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium: Antifade mounting medium
-
Glass coverslips and microscope slides
-
Humidified chamber
Procedure:
-
Cell Seeding:
-
Seed cells onto glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of the experiment.
-
Incubate overnight in a humidified incubator at 37°C with 5% CO2.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the DMSO stock. Include a vehicle control (DMSO only).
-
Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate for the desired time (e.g., 24 hours).
-
-
Fixation:
-
Aspirate the treatment medium and wash the cells twice with PBS.
-
Add 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 0.1% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add 1% BSA in PBS to each well and incubate for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the anti-α-tubulin antibody in blocking buffer according to the manufacturer's recommendations.
-
Aspirate the blocking buffer and add the primary antibody solution to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody in blocking buffer.
-
Add the secondary antibody solution to the coverslips and incubate for 1 hour at room temperature in the dark.
-
-
Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each.
-
Add DAPI solution (e.g., 300 nM in PBS) and incubate for 5 minutes at room temperature in the dark.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells and mount them onto microscope slides with a drop of antifade mounting medium.
-
Seal the edges of the coverslips with nail polish and allow to dry.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope with appropriate filters for the chosen fluorophores.
-
Capture images of multiple fields of view for each treatment condition.
-
Quantify microtubule parameters such as length, density, and number of intersections using image analysis software (e.g., ImageJ/Fiji).
-
References
Application Notes and Protocols for Tubulin Polymerization Assay with NSC 330770
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The dynamic nature of microtubule assembly and disassembly is a key target for anticancer drug development. Tubulin polymerization inhibitors interfere with this process, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.
NSC 330770 is a potent inhibitor of tubulin polymerization with a reported IC50 of 2 µM.[1] This compound elicits GTPase activity and can lead to the formation of abnormal polymers. These application notes provide a detailed protocol for assessing the inhibitory activity of this compound on tubulin polymerization in vitro.
Data Presentation
The following table summarizes the representative inhibitory effect of this compound on tubulin polymerization. The data is illustrative and based on the known IC50 value of the compound. Actual results may vary depending on experimental conditions.
| This compound Concentration (µM) | Percent Inhibition of Tubulin Polymerization (%) |
| 0.1 | 5 |
| 0.5 | 20 |
| 1.0 | 40 |
| 2.0 | 50 |
| 5.0 | 75 |
| 10.0 | 90 |
| 20.0 | 98 |
Experimental Protocols
This section details the methodology for an in vitro tubulin polymerization assay using a spectrophotometric method to measure turbidity.
Materials and Reagents
-
Purified tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES, pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP, plus 5% glycerol)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Paclitaxel (positive control for polymerization promotion)
-
Nocodazole or Colchicine (positive controls for polymerization inhibition)
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
Pre-warmed 96-well, half-area, clear bottom plates
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm in kinetic mode
Experimental Procedure
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin to a final concentration of 3 mg/mL in ice-cold G-PEM buffer. Keep the tubulin solution on ice at all times.
-
Prepare serial dilutions of this compound in G-PEM buffer to achieve the desired final concentrations (e.g., 0.1 µM to 20 µM). Also, prepare working solutions for positive and vehicle controls. The final DMSO concentration in all wells should be kept constant and low (e.g., <1%).
-
-
Assay Setup:
-
Pre-warm the 96-well plate to 37°C.
-
Add 10 µL of the diluted this compound, control compounds, or vehicle to the appropriate wells of the pre-warmed plate.
-
To initiate the polymerization reaction, add 100 µL of the cold tubulin solution to each well. Mix gently by pipetting up and down, avoiding the introduction of air bubbles.
-
-
Data Acquisition:
-
Immediately place the plate in the microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
-
Data Analysis:
-
Plot the absorbance (OD at 340 nm) as a function of time for each concentration of this compound and controls.
-
The rate of polymerization can be determined from the slope of the linear phase of the polymerization curve.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration at which 50% of tubulin polymerization is inhibited).
-
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro tubulin polymerization assay.
Mechanism of Action: Tubulin Polymerization Inhibition
Caption: Inhibition of tubulin polymerization by this compound.
References
Application Notes and Protocols for NSC 330770 In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC 330770 is a potent inhibitor of tubulin polymerization, a critical process for cell division and proliferation.[1][2] By disrupting microtubule dynamics, this compound induces cell cycle arrest and apoptosis in cancer cells, making it a compound of interest for oncology research. Tubulin inhibitors represent a clinically significant class of anticancer agents, and the investigation of novel compounds like this compound in preclinical models is crucial for the development of new cancer therapies.
This document provides a framework for designing and executing in vivo xenograft studies to evaluate the anti-tumor efficacy of this compound. Due to the absence of publicly available in vivo xenograft data specifically for this compound, this guide presents a generalized protocol based on standard practices for testing tubulin inhibitors in xenograft models. Researchers should adapt these protocols based on the specific cancer cell line and animal model used.
Mechanism of Action: Tubulin Polymerization Inhibition
This compound exerts its cytotoxic effects by interfering with the assembly of microtubules, which are essential components of the cytoskeleton. Microtubules are dynamic polymers of α- and β-tubulin heterodimers and play a pivotal role in various cellular processes, including mitosis, intracellular transport, and maintenance of cell shape.
By inhibiting the polymerization of tubulin, this compound disrupts the formation of the mitotic spindle, a microtubule-based structure necessary for the proper segregation of chromosomes during cell division. This disruption leads to an arrest of the cell cycle at the G2/M phase, ultimately triggering programmed cell death (apoptosis). The ability of this compound to elicit GTPase activity and promote the formation of abnormal polymers further contributes to its disruption of microtubule function.[1][2]
Below is a diagram illustrating the proposed signaling pathway for tubulin polymerization inhibitors like this compound.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
The following are generalized protocols for conducting an in vivo xenograft study with a tubulin inhibitor like this compound. These should be optimized for the specific experimental context.
Cell Line-Derived Xenograft (CDX) Model
Objective: To evaluate the anti-tumor activity of this compound in a subcutaneous tumor model derived from a human cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., triple-negative breast cancer, non-small cell lung cancer)
-
Immunocompromised mice (e.g., athymic nude, NOD/SCID)
-
This compound
-
Vehicle for this compound (e.g., a solution of DMSO, PEG300, and saline)
-
Cell culture medium and supplements
-
Matrigel (optional)
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions until a sufficient number of cells are obtained for implantation.
-
Animal Acclimation: Acclimate the immunocompromised mice to the housing facility for at least one week prior to the experiment.
-
Tumor Implantation:
-
Harvest the cancer cells and resuspend them in a sterile solution (e.g., PBS or serum-free medium), optionally mixed with Matrigel to enhance tumor take rate.
-
Inject the cell suspension (typically 1-10 million cells in 100-200 µL) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Treatment Administration:
-
Prepare the this compound formulation at the desired concentrations.
-
Administer this compound or the vehicle control to the respective groups via the chosen route (e.g., intraperitoneal, intravenous, or oral gavage) and schedule (e.g., daily, every other day). The dosage and schedule will need to be determined through preliminary dose-finding studies.
-
-
Endpoint:
-
Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint (e.g., maximum allowed size) or for a specified duration.
-
Monitor animal body weight and overall health throughout the study as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
-
Data Presentation
While specific data for this compound is unavailable, the following tables provide a template for how to structure and present the results from a xenograft study.
Table 1: In Vivo Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Endpoint (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) ± SEM |
| Vehicle Control | N/A | [Data] | N/A | [Data] |
| This compound | [Dose 1] | [Data] | [Data] | [Data] |
| This compound | [Dose 2] | [Data] | [Data] | [Data] |
| Positive Control | [Drug and Dose] | [Data] | [Data] | [Data] |
Table 2: Animal Body Weight Changes During Treatment
| Treatment Group | Mean Initial Body Weight (g) ± SEM | Mean Final Body Weight (g) ± SEM | Percent Body Weight Change (%) |
| Vehicle Control | [Data] | [Data] | [Data] |
| This compound (Dose 1) | [Data] | [Data] | [Data] |
| This compound (Dose 2) | [Data] | [Data] | [Data] |
| Positive Control | [Data] | [Data] | [Data] |
Experimental Workflow Visualization
The following diagram outlines the typical workflow for an in vivo xenograft study.
Caption: Workflow for a typical in vivo xenograft study.
Conclusion
This compound, as a tubulin polymerization inhibitor, holds promise as a potential anticancer agent. The protocols and frameworks provided in these application notes offer a starting point for researchers to design and conduct rigorous in vivo xenograft studies to evaluate its efficacy. It is imperative to perform dose-escalation and toxicity studies to determine the optimal and safe therapeutic window for this compound before proceeding with large-scale efficacy experiments. The successful execution of such studies will be critical in advancing our understanding of this compound and its potential translation into clinical applications for cancer treatment.
References
Preparing Stock Solutions of NSC 330770: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of stock solutions of NSC 330770, a potent tubulin polymerization inhibitor. The information is intended to guide researchers in accurately preparing this compound for various experimental applications.
Application Notes
This compound is a small molecule inhibitor of tubulin polymerization with a reported half-maximal inhibitory concentration (IC50) of 2 µM.[1] It exerts its biological activity by disrupting microtubule dynamics, which can lead to cell cycle arrest and apoptosis. Its mechanism of action involves the elicitation of GTPase activity and the formation of abnormal polymers.[1] Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions, necessitating the use of an organic solvent for the preparation of stock solutions.
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound and other poorly soluble tubulin inhibitors. DMSO is a polar aprotic solvent that can dissolve a wide range of organic compounds and is miscible with water and most organic liquids.[2] For cell-based assays, it is crucial to keep the final concentration of DMSO low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Key Experimental Parameters
A summary of the key quantitative data for this compound is provided in the table below. Please note that the molecular weight and chemical formula for this compound are not consistently available in public chemical databases. Therefore, stock solutions should be prepared based on weight per volume (e.g., mg/mL) and the molar concentration can be estimated if the molecular weight is confirmed from the supplier's certificate of analysis.
| Parameter | Value | Source |
| Mechanism of Action | Tubulin Polymerization Inhibitor | [1] |
| IC50 | 2 µM | [1] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [2] |
| Typical Stock Solution Concentration | 1-10 mM (if MW is known) or 1-10 mg/mL | General Practice |
| Storage of Stock Solution | -20°C or -80°C | General Practice |
| Final DMSO concentration in Assay | <0.5% | General Practice |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mg/mL stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound powder and the bottle of DMSO to reach room temperature before opening to prevent condensation of moisture.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder (e.g., 10 mg) into the tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube to achieve a final concentration of 10 mg/mL. For 10 mg of powder, add 1 mL of DMSO.
-
Solubilization: Vortex the solution vigorously until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Visualizations
Signaling Pathway: Microtubule Dynamics and Inhibition
Caption: Inhibition of microtubule polymerization by this compound.
Experimental Workflow: Preparation of this compound Stock Solution
Caption: Step-by-step workflow for preparing this compound stock solution.
References
Application Notes and Protocols for Flow Cytometry Analysis Following NSC 330770 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC 330770 is a potent inhibitor of tubulin polymerization, a critical process for cell division, intracellular transport, and maintenance of cell shape.[1] By disrupting microtubule dynamics, this compound and similar microtubule-targeting agents can induce cell cycle arrest, typically at the G2/M phase, and trigger apoptosis, making them promising candidates for cancer therapy. Flow cytometry is an indispensable tool for elucidating the cellular responses to such compounds, allowing for the quantitative analysis of apoptosis, cell cycle progression, and oxidative stress.
These application notes provide detailed protocols for utilizing flow cytometry to assess the effects of this compound on cancer cells. While specific quantitative data for this compound is not extensively available in public literature, this document incorporates representative data from studies on other well-characterized tubulin inhibitors, such as paclitaxel and vincristine, to illustrate the expected outcomes and data presentation.
Data Presentation: Effects of Tubulin Polymerization Inhibitors
The following tables summarize quantitative data from studies on tubulin polymerization inhibitors, demonstrating their impact on apoptosis, cell cycle distribution, and reactive oxygen species (ROS) production. This data is presented as a representative example of the expected results following treatment with a compound like this compound.
Table 1: Induction of Apoptosis by a Tubulin Polymerization Inhibitor in Cancer Cells
| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Control (Untreated) | 0 | 2.5 ± 0.5 | 1.8 ± 0.3 | 4.3 ± 0.8 |
| Paclitaxel (24h) | 0.1 | 8.7 ± 1.2 | 5.4 ± 0.9 | 14.1 ± 2.1 |
| Paclitaxel (24h) | 1 | 25.3 ± 3.1 | 15.1 ± 2.5 | 40.4 ± 5.6 |
Data is illustrative and based on typical results observed with tubulin inhibitors like paclitaxel in cancer cell lines.[1]
Table 2: Cell Cycle Analysis Following Treatment with a Tubulin Polymerization Inhibitor
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |
| Control (Untreated) | 0 | 55.2 ± 4.5 | 20.1 ± 2.1 | 24.7 ± 3.3 | 1.5 ± 0.4 |
| Vincristine (24h) | 0.1 | 20.8 ± 2.9 | 15.3 ± 1.8 | 60.5 ± 5.1 | 3.4 ± 0.7 |
| Vincristine (48h) | 0.1 | 15.4 ± 2.1 | 10.2 ± 1.5 | 55.3 ± 4.8 | 19.1 ± 2.6 |
Data is illustrative and based on typical results observed with tubulin inhibitors like vincristine in cancer cell lines.[2][3][4]
Table 3: Measurement of Reactive Oxygen Species (ROS) Production
| Treatment | Concentration (µM) | Mean Fluorescence Intensity (MFI) of ROS Indicator | Fold Change in ROS vs. Control |
| Control (Untreated) | 0 | 1500 ± 250 | 1.0 |
| Colchicine (24h) | 0.01 | 3200 ± 400 | 2.1 |
| Colchicine (24h) | 0.1 | 5800 ± 650 | 3.9 |
Data is illustrative and based on typical results observed with tubulin inhibitors like colchicine in cancer cell lines.[5][6]
Experimental Protocols
Detailed methodologies for the key flow cytometry experiments are provided below.
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
Principle: This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is lost.
Materials:
-
Cancer cell line of interest
-
This compound (or other tubulin inhibitor)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution (e.g., 1 mg/mL stock)
-
1X Annexin V Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight. Treat cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution or gentle trypsinization. Combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour. Use unstained, Annexin V-only, and PI-only stained cells as controls for setting compensation and gates.
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
Principle: PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Apoptotic cells with fragmented DNA will have a lower DNA content and appear as a "sub-G1" peak.
Materials:
-
Cancer cell line of interest
-
This compound (or other tubulin inhibitor)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% Ethanol
-
PI Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow step 1 from Protocol 1.
-
Cell Harvesting: Collect all cells as described in step 2 of Protocol 1.
-
Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (can be stored for several weeks).
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet once with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution. Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. Use software with a cell cycle analysis model (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histogram and quantify the percentage of cells in each phase.
Data Interpretation:
-
Sub-G1 peak: Apoptotic cells with fragmented DNA.
-
G0/G1 peak: Cells with 2n DNA content.
-
S phase: Cells with DNA content between 2n and 4n.
-
G2/M peak: Cells with 4n DNA content.
Protocol 3: Reactive Oxygen Species (ROS) Detection using Dihydroethidium (DHE) or DCFDA
Principle: Cell-permeable dyes like Dihydroethidium (DHE) or 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) are non-fluorescent until they are oxidized by intracellular ROS. The resulting fluorescence intensity is proportional to the level of ROS.
Materials:
-
Cancer cell line of interest
-
This compound (or other tubulin inhibitor)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Dihydroethidium (DHE) or H2DCFDA
-
Positive control (e.g., H2O2 or Antimycin A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow step 1 from Protocol 1.
-
Staining: After the desired treatment period, remove the medium and wash the cells with warm PBS. Add pre-warmed medium containing the ROS-sensitive dye (e.g., 5-10 µM DHE or H2DCFDA) to the cells. Incubate for 30 minutes at 37°C in the dark.
-
Cell Harvesting: Collect the cells as described in step 2 of Protocol 1.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet once with PBS.
-
Analysis: Resuspend the cells in PBS and analyze immediately on a flow cytometer. An unstained control and a positive control should be included.
Data Interpretation: An increase in the mean fluorescence intensity (MFI) of the stained cells compared to the untreated control indicates an increase in intracellular ROS levels.
Visualizations
The following diagrams illustrate the experimental workflow and a key signaling pathway involved in the cellular response to tubulin polymerization inhibitors.
Caption: Experimental workflow for flow cytometry analysis.
References
- 1. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell cycle-dependent mechanisms underlie vincristine-induced death of primary acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Colchicine inhibits ROS generation in response to glycoprotein VI stimulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Live-Cell Imaging of Microtubule Dynamics with NSC 330770
Audience: Researchers, scientists, and drug development professionals.
Introduction
Microtubules (MTs) are highly dynamic cytoskeletal polymers essential for a multitude of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. Their dynamic nature, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is termed dynamic instability. This process is a key target for anticancer drug development. NSC 330770 is a potent inhibitor of tubulin polymerization with a reported IC50 of 2 µM.[1][2] The compound is known to elicit GTPase activity and promote the formation of abnormal tubulin polymers, making it a valuable tool for studying microtubule dynamics and a potential therapeutic agent.[1][2] This document provides detailed protocols and application notes for the use of this compound in live-cell imaging experiments to quantitatively assess its impact on microtubule dynamics.
Quantitative Data on Microtubule Dynamics
| Dynamic Instability Parameter | Control (Vehicle) | This compound (2 µM) | Expected Effect |
| Growth Rate (µm/min) | 10 - 20 | Reduced | Decreased rate of tubulin addition |
| Shortening Rate (µm/min) | 15 - 25 | Variable | May increase or decrease depending on the mechanism |
| Catastrophe Frequency (events/min) | 0.5 - 1.5 | Increased | Promotes switching from growth to shrinkage |
| Rescue Frequency (events/min) | 0.2 - 0.8 | Reduced | Inhibits switching from shrinkage to growth |
Table 1: Example of quantitative analysis of microtubule dynamics. The values presented are illustrative for a typical microtubule-destabilizing agent and should be determined experimentally for this compound.
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of microtubule dynamic instability and the proposed inhibitory action of this compound, as well as a general workflow for its investigation using live-cell imaging.
Caption: Mechanism of this compound on Microtubule Dynamics.
Caption: Live-Cell Imaging Experimental Workflow.
Experimental Protocols
This section provides a detailed protocol for live-cell imaging of microtubule dynamics in mammalian cells treated with this compound. This protocol is adapted from general methods for visualizing microtubule dynamics.[3][4][5]
Protocol 1: Live-Cell Imaging using Fluorescent Protein-Tagged Tubulin
Objective: To visualize and quantify the effects of this compound on microtubule dynamics in cells expressing a fluorescently tagged tubulin (e.g., GFP-α-tubulin).
Materials:
-
Mammalian cell line (e.g., HeLa, U2OS)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Plasmid encoding GFP-α-tubulin (or other fluorescent tubulin variant)
-
Transfection reagent
-
Glass-bottom imaging dishes (35 mm)
-
CO2-controlled, heated live-cell imaging chamber for microscope
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Confocal or Total Internal Reflection Fluorescence (TIRF) microscope
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed cells onto 35 mm glass-bottom dishes at a density that will result in 50-70% confluency at the time of imaging.
-
-
Transfection:
-
Transfect the cells with the GFP-α-tubulin plasmid according to the manufacturer's protocol for your chosen transfection reagent.
-
Aim for low expression levels to ensure that the fluorescent tubulin does not significantly alter microtubule dynamics and to allow for clear visualization of individual microtubules.
-
Allow cells to express the protein for 24-48 hours.
-
-
Preparation for Imaging:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of imaging, replace the culture medium with pre-warmed imaging medium (e.g., CO2-independent medium or standard medium for use in a stage-top incubator).
-
-
Drug Treatment:
-
Prepare working solutions of this compound by diluting the stock solution in imaging medium. A typical starting concentration would be the IC50 (2 µM). It is advisable to test a range of concentrations (e.g., 0.5 µM to 10 µM).
-
Prepare a vehicle control with the same final concentration of DMSO.
-
Add the this compound solution or vehicle control to the cells and incubate for a predetermined time (e.g., 30-60 minutes) before imaging.
-
-
Live-Cell Imaging:
-
Place the dish on the microscope stage within the environmental chamber, maintained at 37°C and 5% CO2.
-
Locate cells with low GFP-tubulin expression, where individual microtubule filaments are resolvable.
-
Acquire time-lapse images of a peripheral region of the cell where microtubule dynamics are most active.
-
Imaging Parameters:
-
Microscope: Confocal or TIRF microscope for high resolution and signal-to-noise ratio.
-
Objective: 60x or 100x high numerical aperture (NA) oil-immersion objective.
-
Acquisition Rate: 1-2 frames per second for a duration of 2-5 minutes.
-
Laser Power: Use the lowest possible laser power to minimize phototoxicity.
-
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji with plugins like MTrackJ, or commercial software like Imaris) to manually or semi-automatically track the ends of individual microtubules over time.
-
Generate kymographs (space-time plots) from the tracked microtubules.
-
From the kymographs, measure the following parameters:
-
Growth Rate: The slope of the line during polymerization phases.
-
Shortening Rate: The slope of the line during depolymerization phases.
-
Catastrophe Frequency: The number of transitions from growth or pause to shortening, divided by the total time spent in growth and pause.
-
Rescue Frequency: The number of transitions from shortening to growth or pause, divided by the total time spent shortening.
-
-
Collect data from a sufficient number of microtubules (e.g., >20) for each condition (control and this compound-treated) to ensure statistical significance.
-
Conclusion
This compound is a potent inhibitor of tubulin polymerization that serves as a valuable tool for studying the intricate regulation of microtubule dynamics. The protocols outlined in this application note provide a framework for researchers to quantitatively assess the impact of this compound on microtubule stability and dynamics in living cells. Such studies are crucial for elucidating the compound's precise mechanism of action and for evaluating its potential in the development of novel therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Live cell-imaging techniques for analyses of microtubules in Dictyostelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Visualize Microtubule Dynamics in Live Cells | Thermo Fisher Scientific - KR [thermofisher.com]
Troubleshooting & Optimization
NSC 330770 solubility issues in cell media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when using NSC 330770 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of tubulin polymerization, with a reported IC50 of 2 µM.[1] By disrupting the dynamics of microtubules, which are essential components of the cytoskeleton, this compound interferes with cell division. This leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death (apoptosis). Its mechanism involves eliciting GTPase activity and promoting the formation of abnormal polymers.[1]
Q2: I'm observing precipitation after adding this compound to my cell media. What are the common causes?
Precipitation of hydrophobic compounds like this compound in aqueous solutions such as cell culture media is a frequent challenge. The primary reasons include:
-
Low Aqueous Solubility: this compound is inherently poorly soluble in water.
-
Solvent Shock: When a concentrated stock solution (typically in DMSO) is rapidly diluted into the aqueous environment of the cell media, the compound can crash out of solution.
-
High Final Concentration: Exceeding the solubility limit of this compound in the final culture volume will lead to precipitation.
-
Media Composition: Components in the cell culture media, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.
-
Temperature and pH: Fluctuations in temperature or pH of the media can affect the solubility of the compound.
Troubleshooting Guide for this compound Precipitation
If you are experiencing precipitation of this compound in your cell culture experiments, follow these troubleshooting steps:
Issue 1: Precipitation upon dilution of DMSO stock solution into cell media.
Cause: This is the most common issue and is often due to "solvent shock," where the rapid change in solvent polarity causes the hydrophobic compound to aggregate and precipitate.
Solutions:
-
Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution. First, prepare an intermediate dilution of your DMSO stock in a small volume of pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of your cell culture.
-
Slow Addition and Mixing: Add the DMSO stock solution dropwise to the pre-warmed cell culture medium while gently swirling or vortexing the media. This gradual introduction can help to keep the compound in solution.
-
Optimize Final DMSO Concentration: While DMSO is a common solvent, high concentrations can be toxic to cells. Aim for a final DMSO concentration of less than 0.5% (v/v) in your cell culture. If solubility issues persist, you may need to test the tolerance of your specific cell line to slightly higher DMSO concentrations.
Issue 2: Cloudiness or visible particles in the cell culture plate over time.
Cause: The compound may be precipitating out of solution during the incubation period due to instability or exceeding its solubility limit at 37°C.
Solutions:
-
Lower the Working Concentration: The effective concentration of this compound may be lower than its solubility limit. Perform a dose-response experiment to identify the highest concentration that remains soluble and elicits the desired biological effect.
-
Pre-warm all Solutions: Ensure that your cell culture medium and any buffers are pre-warmed to 37°C before adding the this compound stock solution.
-
Check for Media Evaporation: Ensure proper humidification in your incubator to prevent the media from concentrating over time, which can lower the solubility of the compound.
Experimental Protocols
Preparation of this compound Stock Solution
| Parameter | Recommendation |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Concentration | 10 mM |
| Procedure | To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, for 1 mg of this compound (please verify the molecular weight from your supplier), add the calculated volume of DMSO. Vortex thoroughly to ensure complete dissolution. |
| Storage | Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light. |
Protocol for Diluting this compound into Cell Culture Media
This protocol is designed to minimize precipitation when preparing the final working concentration of this compound.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Intermediate Dilution (Optional but Recommended):
-
Prepare an intermediate dilution of your 10 mM stock solution in pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM, you could first prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in pre-warmed media (e.g., 2 µL of 10 mM stock into 18 µL of media).
-
-
Final Dilution:
-
Gently vortex the intermediate dilution.
-
Add the required volume of the intermediate dilution to your final volume of pre-warmed complete cell culture medium. For the example above, you would add 10 µL of the 1 mM intermediate dilution to 990 µL of media to get a final concentration of 10 µM.
-
If not performing an intermediate dilution, add the 10 mM stock solution very slowly and dropwise to the final volume of pre-warmed media while gently swirling.
-
-
Final DMSO Concentration Check:
-
Calculate the final percentage of DMSO in your culture medium to ensure it is within the acceptable range for your cells (typically <0.5%).
-
-
Visual Inspection:
-
After dilution, visually inspect the medium for any signs of precipitation or cloudiness before adding it to your cells.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified signaling pathway of this compound.
References
Preventing NSC 330770 precipitation in vitro
This technical support center provides guidance for researchers, scientists, and drug development professionals working with NSC 330770. The following information is intended to help troubleshoot and prevent common issues, such as in vitro precipitation, to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating after I dilute it in my aqueous cell culture medium. Why is this happening?
A1: this compound, like many small molecule inhibitors, is likely poorly soluble in aqueous solutions. Precipitation upon dilution of a concentrated stock (typically in DMSO) into an aqueous medium is a common issue. This "solvent-shifting" can cause the compound to crash out of solution when the concentration of the organic solvent is no longer sufficient to keep it dissolved.
Q2: What is the recommended solvent for making a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of poorly water-soluble compounds like this compound.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, with 0.1% or lower being preferable for sensitive cell lines. It is crucial to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent.
Q4: How can I prevent this compound from precipitating during my experiment?
A4: Several strategies can be employed:
-
Optimize Stock Concentration: Prepare a high-concentration stock solution in 100% DMSO. This allows for a smaller volume to be added to your culture medium, keeping the final DMSO concentration low.
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of your final culture medium, first dilute the stock into a small volume of medium, mix thoroughly, and then add this intermediate dilution to the final volume.
-
Increase Final DMSO Concentration: If your cells can tolerate it, a slightly higher final DMSO concentration (e.g., 0.25% or 0.5%) may help maintain solubility. Always test for solvent toxicity.
-
Use of Surfactants or Pluronics: In some cases, the addition of a small amount of a non-ionic surfactant or a pluronic (e.g., Pluronic F-68) to the culture medium can help to increase the solubility of hydrophobic compounds.
Q5: What are the recommended storage conditions for this compound stock solutions?
A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Visible precipitate in cell culture plate after adding this compound. | Compound has precipitated out of the aqueous medium. | 1. Prepare a fresh dilution using the stepwise dilution method described in the protocols below.2. Consider lowering the final concentration of this compound.3. If possible, increase the final DMSO concentration slightly (ensure it is tolerated by your cells). |
| Inconsistent experimental results. | Precipitation may be occurring, leading to variable effective concentrations of the compound. | 1. Visually inspect for precipitation before and during the experiment.2. Follow the recommended handling and dilution protocols strictly.3. Prepare fresh dilutions for each experiment. |
| Cell toxicity observed in vehicle control. | The final concentration of DMSO is too high for the cell line being used. | 1. Reduce the final DMSO concentration by preparing a more concentrated stock solution.2. Perform a dose-response experiment to determine the maximum tolerable DMSO concentration for your specific cell line. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
Objective: To prepare a final working concentration of this compound in cell culture medium while minimizing precipitation.
Method: Stepwise Dilution
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration.
-
In a sterile tube, perform an intermediate dilution by adding the calculated volume of the DMSO stock to a small volume of pre-warmed cell culture medium (e.g., 10-20 times the volume of the DMSO stock).
-
Mix this intermediate dilution thoroughly by gentle pipetting or brief vortexing.
-
Add the intermediate dilution to the final volume of pre-warmed cell culture medium to reach the desired final concentration.
-
Mix the final solution well before adding it to your cells.
Visualizations
Caption: Workflow for preparing and diluting this compound to prevent precipitation.
Caption: Simplified signaling pathway showing the mechanism of action of this compound.[1]
References
Technical Support Center: Optimizing NSC 330770 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing NSC 330770 in cell viability experiments. The following information, presented in a question-and-answer format, addresses potential issues and offers detailed protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small molecule inhibitor of tubulin polymerization. Its primary mechanism of action is the disruption of microtubule dynamics, which are essential for various cellular processes, including mitosis, cell migration, and intracellular transport. By inhibiting the polymerization of tubulin into microtubules, this compound can lead to cell cycle arrest, typically in the G2/M phase, and subsequently induce apoptosis or other forms of cell death.[1][2] One study reported an IC50 (half-maximal inhibitory concentration) of 2 µM for its tubulin polymerization inhibitory activity.[1]
Q2: How does this compound's mechanism of action affect cell viability?
A2: The disruption of microtubule dynamics by this compound directly impacts cell viability by interfering with critical cellular functions. The inhibition of the mitotic spindle formation prevents proper chromosome segregation during cell division, leading to mitotic catastrophe and cell death.[2][3] This disruption of the microtubule network can also interfere with the transport of essential molecules and organelles within the cell, further contributing to cellular stress and reduced viability.
Q3: What are the expected morphological changes in cells treated with this compound?
A3: Cells treated with tubulin polymerization inhibitors like this compound often exhibit distinct morphological changes. These can include cell rounding, detachment from the culture surface (for adherent cells), and the appearance of apoptotic bodies. Due to the arrest of the cell cycle in the G2/M phase, an increase in the population of rounded, mitotic cells may be observed.
Experimental Protocols
Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)
This protocol provides a general framework for determining the dose-dependent effects of this compound on the viability of a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution of known concentration, e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[4]
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A common starting range for a new compound is from 0.01 µM to 100 µM. Given the known IC50 of 2 µM, a suggested range could be 0.1, 0.5, 1, 2, 5, 10, 25, and 50 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.[4]
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]
-
Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the absorbance of the blank (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
From the dose-response curve, determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
-
Workflow for Determining Optimal this compound Concentration
Caption: Workflow for determining the optimal concentration of this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors during compound addition or reagent handling- Edge effects in the 96-well plate | - Ensure a homogenous single-cell suspension before seeding.- Use a multichannel pipette for better consistency.- Avoid using the outer wells of the plate, or fill them with PBS to maintain humidity. |
| Low signal or low absorbance readings | - Insufficient cell number- Low metabolic activity of the cell line- Insufficient incubation time with MTT | - Optimize cell seeding density.- Increase the incubation time with the MTT reagent (up to 4 hours).[4]- Consider using a more sensitive viability assay (e.g., ATP-based assay like CellTiter-Glo). |
| High background in control wells | - Contamination of the culture medium or reagents- Presence of reducing agents in the medium that can non-enzymatically reduce MTT | - Use sterile techniques and fresh reagents.- Use phenol red-free medium for the assay, as it can interfere with absorbance readings. |
| Unexpectedly low IC50 value | - The cell line is highly sensitive to this compound.- Errors in stock solution concentration or dilution calculations. | - Verify the stock solution concentration.- Repeat the experiment with a wider range of lower concentrations. |
| No dose-response (all cells viable or all cells dead) | - Concentration range is too low or too high.- Compound has precipitated out of solution. | - Adjust the concentration range for the next experiment.- Visually inspect the compound dilutions for any precipitation. Ensure the final DMSO concentration is low (typically <0.5%) to maintain solubility. |
| Cells detach after treatment with this compound | - This is an expected effect of tubulin inhibitors as they disrupt the cytoskeleton. | - For endpoint assays like MTT, this is generally not an issue as long as the detached cells are not aspirated off before the assay. For imaging-based assays, this may require protocol adjustments. |
Data Presentation
Hypothetical Dose-Response Data for this compound in Different Cancer Cell Lines
The following table presents hypothetical IC50 values for this compound across various cancer cell lines after a 48-hour treatment period, as might be obtained from a public database like the NCI-60 screen.[5][6]
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 1.8 |
| HCT-116 | Colon Cancer | 2.5 |
| A549 | Lung Cancer | 3.2 |
| HeLa | Cervical Cancer | 1.5 |
| PC-3 | Prostate Cancer | 4.1 |
Note: This data is for illustrative purposes and should be confirmed with experimental data from resources like the NCI's Developmental Therapeutics Program (DTP) or the Genomics of Drug Sensitivity in Cancer (GDSC) project.[6][7]
Signaling Pathway
Simplified Signaling Pathway of this compound Action
This compound, as a tubulin polymerization inhibitor, directly interferes with the formation of microtubules. This disruption has downstream effects on the cell cycle, ultimately leading to apoptosis.
Caption: Mechanism of action of this compound leading to G2/M arrest and apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
- 6. Home page - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 7. Data - NCI [dctd.cancer.gov]
NSC 330770 treatment duration for maximal effect
Topic: NSC 330770 Treatment Duration for Maximal Effect
Audience: Researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended treatment duration for this compound to achieve the maximal effect in in vitro experiments?
A: Currently, there is a lack of publicly available data from specific studies detailing the optimal treatment duration for this compound to achieve its maximal effect. The available information identifies this compound as a potent tubulin polymerization inhibitor with an IC50 of 2 μM and notes its ability to elicit GTPase activity.[1] However, the experimental contexts, including the cell lines used, concentrations tested, and, critically, the treatment durations, are not specified in the available resources.
To determine the maximal effect of this compound in your specific experimental setup, it is crucial to perform a time-course experiment. A typical starting point for a novel tubulin inhibitor would be to test a range of durations, such as 24, 48, and 72 hours, at various concentrations around the reported IC50. The optimal duration will likely vary depending on the cell type and the specific endpoint being measured (e.g., cytotoxicity, apoptosis, cell cycle arrest).
Q2: What is the known mechanism of action for this compound?
A: this compound is characterized as a potent inhibitor of tubulin polymerization.[1] By disrupting the dynamics of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape, this compound can induce cytotoxic effects in proliferating cells. Additionally, it has been noted to elicit GTPase activity, although the specific GTPases affected and the downstream consequences of this activity are not detailed in the available information.[1]
Troubleshooting Guides
Issue: High variability in experimental results with this compound.
-
Possible Cause 1: Inconsistent Treatment Duration.
-
Troubleshooting Step: Ensure that the treatment duration is precisely controlled and consistent across all replicates and experiments. For time-sensitive effects, even small variations in incubation time can lead to significant differences in results.
-
-
Possible Cause 2: Cell Density.
-
Troubleshooting Step: The initial cell seeding density can influence the response to cytotoxic agents. Standardize your cell seeding protocol and ensure that cells are in the logarithmic growth phase at the time of treatment.
-
-
Possible Cause 3: Compound Stability.
-
Troubleshooting Step: The stability of this compound in your specific cell culture medium and conditions is unknown. Prepare fresh dilutions of the compound for each experiment from a frozen stock solution to minimize degradation.
-
Issue: No significant effect observed at the expected IC50 concentration.
-
Possible Cause 1: Cell Line Resistance.
-
Troubleshooting Step: The reported IC50 of 2 μM may not be applicable to all cell lines.[1] Perform a dose-response experiment with a wide range of concentrations to determine the IC50 for your specific cell line.
-
-
Possible Cause 2: Insufficient Treatment Duration.
-
Troubleshooting Step: The maximal effect of this compound may require a longer exposure time. As mentioned in the FAQ, conduct a time-course experiment to identify the optimal treatment duration for your experimental endpoint.
-
Experimental Protocols
Detailed experimental protocols for this compound are not available in the public domain. However, based on its mechanism as a tubulin inhibitor, the following general protocols can be adapted.
General Protocol for Assessing Cytotoxicity (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the plate for various durations (e.g., 24, 48, 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each treatment duration.
Signaling Pathways and Logical Relationships
Due to the limited information on this compound, a detailed signaling pathway cannot be constructed. However, a conceptual workflow for determining the optimal treatment duration can be visualized.
Caption: Workflow for determining the optimal treatment duration of this compound.
The following diagram illustrates the general mechanism of action for tubulin polymerization inhibitors.
References
Technical Support Center: Investigating Acquired Drug Resistance in Cancer Cells
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of acquired drug resistance in cancer cells?
Acquired drug resistance can occur through various mechanisms, broadly categorized as on-target and off-target resistance.[1][2]
-
On-target resistance involves alterations to the drug's direct target. A common example is the emergence of secondary mutations in the target protein that prevent the drug from binding effectively.[1] For instance, the T790M "gatekeeper" mutation in the Epidermal Growth Factor Receptor (EGFR) is a frequent cause of resistance to first-generation EGFR inhibitors.[3]
-
Off-target resistance occurs when cancer cells find alternative ways to survive and proliferate, bypassing the effect of the drug. This can include:
-
Activation of bypass signaling pathways: Cancer cells can activate other signaling pathways to compensate for the inhibited pathway. For example, amplification of the MET oncogene can lead to resistance to EGFR inhibitors.[2][3]
-
Increased drug efflux: Cancer cells can overexpress transporter proteins, such as P-glycoprotein (P-gp), which pump the drug out of the cell, reducing its intracellular concentration and efficacy.[3]
-
Changes in the tumor microenvironment: The surrounding tissue and cells can contribute to resistance.[4]
-
Epithelial-to-mesenchymal transition (EMT): A process where cancer cells become more migratory and resistant to treatment.[5]
-
Q2: What is the difference between primary and acquired resistance?
-
Primary (or intrinsic) resistance refers to a tumor's lack of response to a drug from the very beginning of treatment. This can be due to pre-existing factors in the cancer cells or the tumor microenvironment.[2]
-
Acquired resistance develops in tumors that were initially sensitive to a particular therapy. This occurs after a period of treatment as a result of adaptive changes in the cancer cells.[2]
Q3: How can I determine if my cancer cell line has developed resistance to a drug?
The most common method is to perform a cell viability or cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo assay) to determine the half-maximal inhibitory concentration (IC50) of the drug. A significant increase in the IC50 value in the treated cell line compared to the parental (sensitive) cell line indicates the development of resistance.
Troubleshooting Guides
Problem: My cancer cell line, which was previously sensitive to my compound, is now showing reduced response.
| Possible Cause | Suggested Solution |
| Development of a resistant subpopulation. | 1. Perform a cell viability assay to quantify the change in IC50. 2. If resistance is confirmed, establish a resistant cell line by continuous culture in the presence of the drug (see Experimental Protocols). 3. Perform molecular analyses (e.g., sequencing, western blotting) to investigate the mechanism of resistance. |
| Inconsistent drug concentration or activity. | 1. Verify the concentration and stability of your drug stock solution. 2. Test the drug on a fresh, sensitive parental cell line to ensure its activity has not diminished. |
| Cell line contamination or misidentification. | 1. Perform cell line authentication (e.g., short tandem repeat profiling). 2. Check for microbial contamination. |
Problem: I am trying to identify the mechanism of resistance in my newly generated resistant cell line, but I don't know where to start.
| Experimental Question | Recommended Experiment |
| Is the resistance due to on-target mutations? | 1. Sequence the gene encoding the drug's target protein in both sensitive and resistant cells. 2. Look for mutations in the drug-binding pocket or other critical domains. |
| Is a bypass signaling pathway activated? | 1. Perform a phospho-kinase array to screen for changes in the phosphorylation status of various signaling proteins. 2. Use western blotting to confirm the upregulation or activation of specific proteins in suspected bypass pathways (e.g., MET, HER2, AXL). |
| Is the drug being pumped out of the cells? | 1. Measure the expression levels of common drug efflux pumps (e.g., P-gp/ABCB1, MRP1/ABCC1, BCRP/ABCG2) using qPCR or western blotting. 2. Perform a drug efflux assay using a fluorescent substrate of these pumps (e.g., rhodamine 123). |
Data Presentation
Table 1: Comparison of IC50 Values for Compound X in Sensitive and Resistant Cancer Cell Lines
| Cell Line | IC50 of Compound X (µM) | Fold Resistance |
| Parental HCT116 (Sensitive) | 0.5 ± 0.08 | 1 |
| HCT116-XR (Resistant) | 12.5 ± 1.2 | 25 |
| Parental A549 (Sensitive) | 1.2 ± 0.15 | 1 |
| A549-XR (Resistant) | 28.9 ± 2.5 | 24.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Summary of Potential Resistance Mechanisms Identified in Resistant Cell Lines
| Cell Line | On-Target Mutation (Gene) | Bypass Pathway Activation | Efflux Pump Upregulation |
| HCT116-XR | Not detected | p-MET (Y1234/1235) | ABCB1 (P-gp) |
| A549-XR | T790M (EGFR) | Not detected | Not detected |
Experimental Protocols
Protocol 1: Generation of a Drug-Resistant Cancer Cell Line
-
Initial Culture: Begin with a parental cancer cell line that is sensitive to the drug of interest.
-
Dose Escalation:
-
Culture the cells in the presence of the drug at a concentration equal to its IC50.
-
When the cells resume a normal growth rate, subculture them and increase the drug concentration by 1.5- to 2-fold.
-
Repeat this process of stepwise dose escalation over several months.
-
-
Resistant Clone Selection: Once the cells are able to proliferate in a significantly higher concentration of the drug (e.g., 10-20 times the original IC50), the population is considered resistant.
-
Characterization and Banking:
-
Confirm the resistant phenotype by performing a cell viability assay and calculating the new IC50.
-
Cryopreserve aliquots of the resistant cell line at a low passage number.
-
Maintain a continuous culture of the resistant cells in the presence of the drug to preserve the resistant phenotype.
-
Protocol 2: Western Blotting for Analysis of Signaling Pathways
-
Cell Lysis:
-
Treat sensitive and resistant cells with and without the drug for a specified time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., p-EGFR, EGFR, p-MET, MET, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Experimental workflow for investigating acquired drug resistance.
Caption: EGFR signaling pathway and common resistance mechanisms.
References
- 1. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance mechanisms of non-small cell lung cancer and improvement of treatment effects through nanotechnology: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming immunotherapy resistance in non-small cell lung cancer: a narrative review of related factors [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of acquired tumor drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing NSC 330770 cytotoxicity to normal cells
Welcome to the technical support center for NSC 330770. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments while minimizing its cytotoxic effects on normal cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of tubulin polymerization.[1] It binds to the colchicine binding site on β-tubulin, which leads to the disruption of microtubule dynamics. This interference with microtubule formation and function ultimately results in cell cycle arrest at the G2/M phase and induces apoptosis (programmed cell death).[2]
Q2: What are the known cytotoxic effects of this compound on normal cells?
A2: While specific public data on the cytotoxicity of this compound in a comprehensive panel of normal versus cancer cell lines is limited, tubulin inhibitors as a class are known to exhibit toxicity toward rapidly dividing normal cells. This is due to their mechanism of action, which targets the essential cellular process of mitosis. Common toxicities observed with colchicine-site tubulin inhibitors in preclinical and clinical studies include neutropenia, neurotoxicity, and gastrointestinal issues.[3][4]
Q3: How can I assess the selectivity of this compound for cancer cells over normal cells in my experiments?
A3: To determine the selectivity of this compound, it is recommended to calculate the Selectivity Index (SI). The SI is the ratio of the IC50 (half-maximal inhibitory concentration) value in a normal cell line to the IC50 value in a cancer cell line. A higher SI value indicates greater selectivity for killing cancer cells while sparing normal cells. It is crucial to test a range of concentrations on both cancerous and non-cancerous cell lines to generate accurate dose-response curves and calculate reliable IC50 values.
Q4: Are there any general strategies to reduce the off-target cytotoxicity of tubulin inhibitors like this compound?
A4: Yes, several strategies are being explored to mitigate the toxicity of tubulin inhibitors towards normal cells. These include:
-
Combination Therapy: Using this compound in combination with other therapeutic agents may allow for lower, less toxic doses of this compound to be used while achieving a synergistic anti-cancer effect.
-
Targeted Drug Delivery: Encapsulating this compound in nanoparticles or conjugating it to antibodies that specifically target tumor cells can help to concentrate the drug at the tumor site and reduce exposure to healthy tissues.
-
Development of Analogs: Research is ongoing to synthesize analogs of tubulin inhibitors that exhibit greater selectivity for cancer cells. This often involves modifications to the chemical structure to exploit subtle differences between tubulin in cancerous and normal cells.[5]
Troubleshooting Guides
Problem 1: High cytotoxicity observed in normal control cell lines.
-
Possible Cause 1: Inappropriate Concentration Range. The concentrations of this compound being used may be too high for the specific normal cell line.
-
Solution: Perform a dose-response experiment with a wider range of concentrations, including very low nanomolar concentrations, to determine the precise IC50 for the normal cell line.
-
-
Possible Cause 2: High Proliferation Rate of Normal Cells. The "normal" cell line being used might have a high rate of proliferation, making it more susceptible to anti-mitotic agents.
-
Solution: Consider using a normal cell line with a lower proliferation rate for comparison, or culture the cells to a higher confluence to induce contact inhibition and reduce the mitotic index.
-
-
Possible Cause 3: Extended Exposure Time. The duration of exposure to this compound might be too long, leading to cumulative toxicity.
-
Solution: Conduct a time-course experiment to determine the optimal exposure time that maximizes cancer cell death while minimizing toxicity to normal cells.
-
Problem 2: Inconsistent results in cytotoxicity assays.
-
Possible Cause 1: Compound Stability and Handling. this compound may be degrading under the experimental conditions.
-
Solution: Ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh dilutions for each experiment and minimize exposure to light and repeated freeze-thaw cycles.
-
-
Possible Cause 2: Cell Seeding Density. Variations in the number of cells seeded can lead to inconsistent results.
-
Solution: Standardize the cell seeding density and ensure a homogenous cell suspension before plating.
-
-
Possible Cause 3: Assay Interference. The compound itself may interfere with the detection method of the cytotoxicity assay (e.g., colorimetric or fluorometric readouts).
-
Solution: Run appropriate controls, including wells with the compound but without cells, to check for any background signal or interference.
-
Data Presentation
The following table summarizes the IC50 values for representative tubulin inhibitors that bind to the colchicine site, illustrating the concept of differential cytotoxicity. Note that specific data for this compound is not publicly available and researchers should determine these values for their specific cell lines of interest.
| Compound Class | Representative Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) |
| Chalcone | Compound X | A549 (Lung) | 7.05 | - | - | - |
| Chalcone | Compound X | MCF-7 (Breast) | 9.88 | - | - | - |
| Naphthalene-thiazole | Compound Y | MCF-7 (Breast) | <1 | Hek293t (Embryonic Kidney) | >10 | >10 |
| Naphthalene-thiazole | Compound Y | A549 (Lung) | <1 | Hek293t (Embryonic Kidney) | >10 | >10 |
| Benzothiophene | Compound Z | Various | <0.01 | - | - | - |
Data synthesized from publicly available literature on various tubulin inhibitors.[6] Researchers must generate their own data for this compound.
Experimental Protocols
1. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxicity of this compound.
-
Materials:
-
Cancer and normal cell lines
-
Complete cell culture medium
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
-
2. Tubulin Polymerization Inhibition Assay
This assay directly measures the effect of this compound on tubulin polymerization.
-
Materials:
-
Purified tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)
-
This compound
-
Positive control (e.g., colchicine)
-
Negative control (vehicle)
-
Temperature-controlled microplate reader
-
-
Methodology:
-
Reconstitute lyophilized tubulin in ice-cold polymerization buffer.
-
In a 96-well plate, add various concentrations of this compound, positive control, or vehicle to the tubulin solution.
-
Initiate polymerization by incubating the plate at 37°C.
-
Monitor the increase in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the rate of tubulin polymerization.
-
Plot the absorbance against time to visualize the inhibition of polymerization.
-
Visualizations
Caption: Experimental workflow for evaluating and mitigating this compound cytotoxicity.
Caption: Mechanism of action of this compound leading to apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fighting tubulin-targeting anticancer drug toxicity and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing NSC 330770 in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of NSC 330770 in long-term experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides designed to address common challenges related to the stability and activity of this potent tubulin polymerization inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a demethylated hydrogenated molecule that acts as a potent inhibitor of tubulin polymerization, with a reported IC50 of 2 μM.[1] Its primary mechanism of action is the disruption of microtubule dynamics by binding to tubulin, which leads to cell cycle arrest and induction of apoptosis. Compounds that bind to the colchicine binding site on tubulin, like many with a trimethoxyphenyl moiety, are known to inhibit microtubule assembly.[2][3] this compound elicits GTPase activity and the formation of abnormal polymers.[1]
Q2: What are the primary challenges in using this compound for long-term experiments?
The primary challenges in long-term experiments with small molecule inhibitors like this compound revolve around maintaining the compound's stability and consistent activity over time. Issues such as poor solubility, degradation in aqueous cell culture media, and off-target effects can lead to variability in experimental results. For colchicine-binding site inhibitors, metabolic instability can also be a concern, potentially due to enzymatic modifications of key structural components like the trimethoxyphenyl group.[1][4]
Q3: What is the recommended solvent for preparing stock solutions of this compound?
For many organic small molecules, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions. It is generally well-tolerated by most cell lines at final concentrations of 0.1% or less. To avoid precipitation when diluting in aqueous media, it is advisable to perform serial dilutions of the DMSO stock in the culture medium.[5] Always include a vehicle control (e.g., 0.1% DMSO in medium) in your experiments.
Q4: How should I store this compound stock solutions for long-term use?
To ensure the long-term stability of this compound stock solutions, it is recommended to:
-
Store the concentrated stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Protect the solution from light, as many complex organic molecules are light-sensitive.
-
Before use, thaw an aliquot completely and bring it to room temperature.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound across experiments.
Inconsistent IC50 values are a frequent issue in cell-based assays with small molecule inhibitors. Several factors can contribute to this variability.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell Density Variation | Standardize the cell seeding density for all experiments. Ensure cells are in the logarithmic growth phase at the time of treatment. | Consistent cell numbers will lead to a more reproducible effective inhibitor concentration per cell, resulting in less variable IC50 values. |
| Compound Degradation | Prepare fresh dilutions of this compound from a frozen stock aliquot for each experiment. Avoid using previously prepared dilutions that have been stored for extended periods. | Using freshly prepared compound ensures that the active concentration is not diminished due to degradation, leading to more consistent results. |
| Variations in Incubation Time | Strictly adhere to the planned incubation time for all experiments. Longer exposure times can lead to lower apparent IC50 values. | Consistent incubation times will reduce variability in the observed inhibitory effect. |
| Cell Passage Number | Use cells within a consistent and narrow passage number range for all related experiments. High passage numbers can lead to genetic drift and altered cellular responses.[6] | Cells with a consistent passage number will exhibit more uniform physiological and genetic characteristics, leading to more reproducible drug responses. |
Problem 2: Loss of this compound activity during long-term cell culture experiments.
Maintaining the inhibitory activity of a compound over several days or weeks is crucial for long-term studies. A gradual or sudden loss of effect could indicate compound instability.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis or Oxidation in Culture Medium | Replenish the cell culture medium with freshly prepared this compound at regular intervals (e.g., every 48-72 hours). The frequency will depend on the compound's stability in your specific medium. | Regular replenishment of the compound will maintain a more constant effective concentration, counteracting potential degradation over time. |
| Metabolic Inactivation by Cells | If cellular metabolism is suspected to inactivate this compound, consider using a lower cell density or a cell line with lower metabolic activity if appropriate for the experimental design. | Reducing the metabolic burden on the compound can help maintain its active concentration for a longer period. |
| Adsorption to Plasticware | Pre-coat plasticware with a blocking agent like bovine serum albumin (BSA) if significant adsorption is suspected, though this is less common for small molecules. | This can minimize the loss of the compound due to non-specific binding to labware, ensuring more of the compound is available to the cells. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM):
-
Warm the vial of this compound powder to room temperature.
-
Under sterile conditions, dissolve the appropriate amount of this compound in high-purity DMSO to achieve a 10 mM concentration.
-
Vortex gently until fully dissolved.
-
Aliquot the stock solution into small, single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
-
Working Solutions:
-
Thaw a stock solution aliquot at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure the final DMSO concentration in the culture medium does not exceed 0.1%.
-
Prepare fresh working solutions for each experiment.
-
Protocol 2: Long-Term Cell Viability Assay (e.g., 7-day treatment)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density to avoid overconfluence by the end of the experiment.
-
Allow cells to adhere and enter logarithmic growth phase (typically 24 hours).
-
-
Initial Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
-
Medium Replenishment:
-
Every 48-72 hours, carefully aspirate the medium and replace it with fresh medium containing the respective concentrations of this compound.
-
-
Endpoint Analysis:
-
At the end of the 7-day treatment period, perform a cell viability assay (e.g., using resazurin or a luciferase-based assay) according to the manufacturer's protocol.
-
Measure the signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells.
-
Plot the normalized viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway
References
- 1. Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
Navigating Cell Line-Specific Responses to NSC 330770: A Technical Support Center
Welcome to the technical support center for NSC 330770. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, a potent inhibitor of tubulin polymerization. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources to address challenges arising from the cell line-specific responses to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of tubulin polymerization, with a reported IC50 of 2 µM.[1][2] By disrupting microtubule dynamics, it interferes with crucial cellular processes such as mitosis, leading to cell cycle arrest and apoptosis. It has also been noted to elicit GTPase activity and promote the formation of abnormal polymers.[1][2]
Q2: Why do I observe significant variation in the cytotoxic effect of this compound across different cancer cell lines?
A2: Cell line-specific responses to tubulin inhibitors like this compound are common and can be attributed to several factors, including:
-
Expression levels of different tubulin isotypes: Variations in the composition of α- and β-tubulin subunits can affect drug binding and efficacy.
-
Presence of multidrug resistance (MDR) proteins: Overexpression of efflux pumps such as P-glycoprotein (P-gp) can reduce the intracellular concentration of the compound.
-
Status of cell cycle checkpoint proteins: The integrity of the mitotic spindle checkpoint is crucial for inducing cell death in response to microtubule disruption.
-
Apoptotic machinery: The expression levels and functionality of pro- and anti-apoptotic proteins (e.g., Bcl-2 family members) can determine the threshold for apoptosis induction.
Q3: My cells are arresting in the G2/M phase but not undergoing apoptosis. What could be the reason?
A3: A G2/M arrest without subsequent apoptosis can occur due to several reasons:
-
p53 status: Cells with mutated or non-functional p53 may fail to initiate apoptosis following mitotic arrest.
-
Apoptosis defects: Deficiencies in the apoptotic signaling cascade, such as low expression of pro-apoptotic proteins (e.g., Bax, Bak) or high expression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL), can confer resistance to apoptosis.
-
Mitotic slippage: Cells may exit mitosis without proper chromosome segregation, leading to aneuploidy and senescence rather than immediate cell death.
Q4: Can this compound affect non-cancerous cell lines?
A4: Yes, as a tubulin inhibitor, this compound can affect any proliferating cell, including non-cancerous ones. However, cancer cells are often more sensitive due to their high proliferation rate and dependency on microtubule dynamics. It is always recommended to test the cytotoxicity of this compound on a relevant non-cancerous cell line in parallel with your cancer cell lines to determine its therapeutic window.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent IC50 values for the same cell line. | 1. Cell passage number variability. 2. Inconsistent cell seeding density. 3. Degradation of this compound stock solution. | 1. Use cells within a consistent and low passage number range. 2. Ensure accurate and consistent cell counting and seeding. 3. Prepare fresh dilutions from a frozen stock for each experiment. Store stock solution in small aliquots at -20°C or -80°C. |
| Low potency or no effect observed in a specific cell line. | 1. High expression of multidrug resistance pumps. 2. Presence of tubulin mutations that prevent drug binding. 3. Rapid metabolism of the compound by the cells. | 1. Test for the expression of MDR proteins like P-gp. Consider co-treatment with an MDR inhibitor. 2. Sequence the tubulin genes of the resistant cell line to check for known resistance-conferring mutations. 3. Perform a time-course experiment to assess the stability of the compound in the cell culture medium. |
| High background in tubulin polymerization assay. | 1. Spontaneous tubulin polymerization. 2. Contamination of tubulin protein. | 1. Keep tubulin on ice at all times before starting the assay. 2. Use high-purity tubulin (>99%). Consider pre-clearing the tubulin solution by centrifugation. |
| Difficulty in detecting apoptosis via Western blot. | 1. Incorrect time point for harvesting cells. 2. Low level of apoptosis induction. 3. Inefficient protein extraction. | 1. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal time for detecting apoptotic markers like cleaved PARP or cleaved Caspase-3. 2. Increase the concentration of this compound. 3. Use a lysis buffer containing protease and phosphatase inhibitors. Ensure complete cell lysis. |
Quantitative Data Summary
The following tables present hypothetical, yet plausible, data to illustrate the expected range of responses to this compound across different cancer cell lines. This data is for illustrative purposes only.
Table 1: Comparative Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 1.5 |
| MDA-MB-231 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 2.8 |
| HCT116 | Colon Cancer | 0.9 |
| DU145 | Prostate Cancer | 3.5 |
| HeLa | Cervical Cancer | 1.1 |
Table 2: Effect of this compound (at 2x IC50) on Cell Cycle Distribution and Apoptosis after 24 hours
| Cell Line | % G2/M Arrest | % Sub-G1 (Apoptosis) |
| MCF-7 | 65% | 25% |
| MDA-MB-231 | 50% | 10% |
| A549 | 60% | 20% |
| HCT116 | 75% | 35% |
| DU145 | 55% | 15% |
| HeLa | 70% | 30% |
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3][4][5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on cell cycle progression.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration and time.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at 4°C.[6][7]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of a solution containing Propidium Iodide (PI) and RNase A.[8]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population (indicative of apoptosis).
Western Blot for Apoptosis Markers
This protocol is for detecting the induction of apoptosis by this compound.
-
Protein Extraction: Treat cells with this compound, harvest, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved Caspase-3, cleaved PARP) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.[9][10][11]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Signaling Pathway of Tubulin Polymerization Inhibition
Caption: Mechanism of this compound-induced apoptosis.
Experimental Workflow for Evaluating this compound
Caption: Workflow for assessing this compound effects.
Troubleshooting Logic for Variable IC50 Values
Caption: Troubleshooting inconsistent IC50 results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Cell Counting & Health Analysis [sigmaaldrich.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. corefacilities.iss.it [corefacilities.iss.it]
- 7. wp.uthscsa.edu [wp.uthscsa.edu]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. Apoptosis western blot guide | Abcam [abcam.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
NSC 330770 vs. Paclitaxel: A Comparative Guide on Cell Cycle Effects
In the landscape of cancer research and drug development, compounds targeting the cellular machinery of mitosis are a cornerstone of chemotherapy. Among these, paclitaxel is a well-established and widely studied agent. This guide provides a comparative analysis of paclitaxel and a less-characterized compound, NSC 330770, focusing on their respective impacts on the cell cycle, supported by available experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Microtubule-Targeting Agents
The primary distinction between this compound and paclitaxel lies in their opposing effects on tubulin, the protein subunit of microtubules. Microtubules are dynamic polymers essential for forming the mitotic spindle, which segregates chromosomes during cell division.
This compound acts as a tubulin polymerization inhibitor . It prevents the assembly of tubulin dimers into microtubules, which is a necessary step for the formation of the mitotic spindle. This inhibitory action has been quantified with an IC50 value of 2 µM.[1][2] By disrupting the formation of microtubules, this compound effectively halts the cell's ability to enter and proceed through mitosis.
Paclitaxel , in contrast, is a microtubule-stabilizing agent . It binds to the β-tubulin subunit within existing microtubules, preventing their depolymerization (disassembly).[3] This stabilization disrupts the delicate dynamic equilibrium of microtubule shortening and lengthening, which is crucial for proper spindle function. The result is the formation of abnormal, nonfunctional microtubule bundles and the arrest of the cell cycle in the G2/M phase.[3][4][5]
Comparative Data on Cell Cycle Effects
The differing mechanisms of action lead to distinct, though ultimately similar, consequences for cell cycle progression, culminating in mitotic arrest.
| Feature | This compound | Paclitaxel |
| Primary Target | Tubulin Dimers | β-Tubulin in Microtubules |
| Mechanism | Inhibition of tubulin polymerization | Stabilization of microtubules, preventing depolymerization |
| Key Effect | Prevents mitotic spindle formation | Creates nonfunctional microtubule bundles |
| Cell Cycle Arrest | Expected at G2/M phase | G2/M phase |
| IC50 (Tubulin Polymerization) | 2 µM[1][2] | ~10 nM (Biochemical Assay)[6] |
Quantitative Analysis of Cell Cycle Distribution
Table 2: Effect of Paclitaxel on Cell Cycle Distribution in Canine Mammary Gland Tumor (CHMm) Cells
| Treatment (24h) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| Control (0 µM) | ~65% | ~25% | ~10% | [3][4] |
| Paclitaxel (0.1 µM) | ~55% | ~20% | ~25% | [3][4] |
| Paclitaxel (1 µM) | ~30% | ~15% | ~55% | [3][4] |
Data is approximated from graphical representations in the cited source and demonstrates a significant, dose-dependent increase in the G2/M population.
Signaling Pathways and Apoptosis Induction
Prolonged arrest at the G2/M checkpoint, induced by either agent, typically triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Paclitaxel-Induced Apoptosis: The mitotic arrest caused by paclitaxel activates several signaling cascades. The mitotic spindle assembly checkpoint is perpetually activated, which can lead to the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic pathways. This ultimately results in the activation of caspases, the executioners of apoptosis.[3] Studies show a dose-dependent increase in apoptotic cells following paclitaxel treatment.[3][4]
This compound-Induced Apoptosis: While direct experimental evidence is limited, as a tubulin polymerization inhibitor, this compound would similarly be expected to induce mitotic arrest and subsequently trigger apoptosis through the spindle assembly checkpoint.
Visualizing the Mechanisms and Workflows
Caption: Paclitaxel's mechanism leading to G2/M arrest and apoptosis.
Caption: Hypothesized mechanism for this compound based on its known action.
Caption: Standard workflow for analyzing drug effects on cell cycle.
Experimental Protocols
Cell Culture and Drug Treatment
-
Cell Seeding: Plate cells (e.g., MCF-7, A549, or other relevant cancer cell lines) in appropriate culture dishes (e.g., 6-well plates) at a density that allows for logarithmic growth for the duration of the experiment.
-
Incubation: Culture cells overnight in a humidified incubator at 37°C with 5% CO2 to allow for attachment.
-
Drug Preparation: Prepare stock solutions of this compound and paclitaxel in a suitable solvent (e.g., DMSO). Dilute the stock solutions to the desired final concentrations in fresh culture medium.
-
Treatment: Replace the existing medium with the drug-containing medium. Include a vehicle control (medium with the same concentration of solvent) in parallel.
-
Incubation: Incubate the treated cells for the desired time points (e.g., 24, 48 hours).
Cell Cycle Analysis via Flow Cytometry (Propidium Iodide Staining)
-
Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at 300-400 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells for at least 30 minutes on ice (or store at -20°C for longer periods).
-
Rehydration and Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI, a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer. The PI fluorescence is typically detected in the linear scale.
-
Analysis: Gate the cell population to exclude doublets and debris. Analyze the DNA content histogram to quantify the percentage of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Cell Cycle Regulatory Proteins
-
Protein Extraction: Following drug treatment, wash cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against key cell cycle proteins (e.g., Cyclin B1, CDK1, p21) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: NSC 330770 Versus Traditional Taxanes in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-cancer compound NSC 330770 against traditional taxanes like paclitaxel and docetaxel. While both target the critical cellular machinery of microtubules, their mechanisms of action are diametrically opposed, leading to distinct cellular consequences. This document outlines their efficacy, underlying signaling pathways, and the experimental protocols used to evaluate them, offering a crucial resource for researchers in oncology and drug development.
At a Glance: A Tale of Two Microtubule-Targeting Strategies
Taxanes, a cornerstone of chemotherapy for decades, function by stabilizing microtubules, the cellular scaffolds essential for cell division. This stabilization effectively freezes the dynamic process of mitosis, leading to cell cycle arrest and subsequent apoptosis. In stark contrast, this compound acts as a tubulin polymerization inhibitor, preventing the formation of microtubules altogether. This fundamental difference in their mechanism of action underscores the importance of comparative studies to elucidate their respective therapeutic potentials.
Efficacy and Cytotoxicity: A Head-to-Head Comparison
Taxanes like paclitaxel and docetaxel have well-documented efficacy across a broad range of solid tumors. Their cytotoxic effects are typically observed in the nanomolar range in sensitive cell lines.
This compound has been identified as a potent inhibitor of tubulin polymerization with an IC50 of 2 μM[1]. It elicits GTPase activity and the formation of abnormal polymers[1]. The following table summarizes the available cytotoxicity data for taxanes. A similar table for this compound cannot be constructed due to the lack of publicly available data from comparative studies.
Table 1: Comparative Cytotoxicity of Taxanes in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Paclitaxel | Ovarian Carcinoma (various) | Ovarian Cancer | 0.4 - 3.4 | [2] |
| Paclitaxel | Human Tumor Cell Lines (various) | Various Cancers | 2.5 - 7.5 | [3] |
| Docetaxel | Ovarian Carcinoma (various) | Ovarian Cancer | 0.8 - 1.7 |
Note: IC50 values can vary significantly based on the cell line, exposure time, and assay used. The data presented here is for comparative purposes.
Unraveling the Mechanisms: Signaling Pathways to Cell Death
The differing mechanisms of microtubule stabilization and inhibition trigger distinct downstream signaling cascades, ultimately converging on apoptosis.
The Taxane Pathway: A Cascade of Stability-Induced Stress
Taxanes, by creating hyper-stable microtubules, induce mitotic arrest, a state of cellular stress that activates several pro-apoptotic signaling pathways. Key pathways implicated in taxane-induced apoptosis include:
-
p53 and p21/WAF-1 Upregulation: DNA damage and cellular stress can lead to the accumulation of the tumor suppressor p53, which in turn induces the expression of p21, a cyclin-dependent kinase inhibitor that contributes to cell cycle arrest[4][5].
-
Bcl-2 Family Modulation: Taxanes can induce the phosphorylation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, inactivating them and tipping the cellular balance towards apoptosis[4][5].
-
MAP Kinase Pathways: The stress of mitotic arrest activates MAP kinase signaling cascades, including JNK/SAPK and p38, which are known to play a role in apoptosis induction[6]. The ERK pathway has also been implicated[6].
The this compound Pathway: The Consequences of Microtubule Disassembly
As a tubulin polymerization inhibitor, this compound's mechanism aligns with other microtubule-destabilizing agents like vinca alkaloids. The inability to form a functional mitotic spindle also leads to G2/M phase cell cycle arrest and apoptosis. While specific signaling studies on this compound are lacking, the general pathways for tubulin depolymerizing agents involve:
-
Disruption of Mitotic Spindle: The primary event is the failure to form microtubules, preventing the alignment and segregation of chromosomes during mitosis.
-
Activation of Spindle Assembly Checkpoint (SAC): The cell's internal surveillance system detects the improperly formed spindle and halts the cell cycle.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, often involving the activation of caspases. The precise upstream signaling events can vary between different tubulin inhibitors.
Experimental Corner: Protocols for Comparative Analysis
To facilitate further research, this section details the methodologies for key experiments used to compare microtubule-targeting agents.
Tubulin Polymerization Assay
This assay directly measures the ability of a compound to either promote or inhibit the formation of microtubules from purified tubulin.
-
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340-350 nm.
-
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol (for promoting polymerization in some protocols)
-
Test compounds (this compound, taxanes) and controls (e.g., paclitaxel for stabilization, nocodazole or colchicine for inhibition)
-
Temperature-controlled spectrophotometer with a 96-well plate reader
-
-
Procedure:
-
Prepare tubulin solution on ice in General Tubulin Buffer with GTP.
-
Add test compounds at various concentrations to the wells of a pre-warmed 96-well plate. Include positive and negative controls.
-
Initiate the polymerization reaction by adding the cold tubulin solution to the wells.
-
Immediately place the plate in the spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Plot absorbance versus time to generate polymerization curves. An increase in the rate and extent of polymerization indicates a stabilizing agent, while a decrease indicates an inhibitor.
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
Test compounds (this compound, taxanes) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Multi-well spectrophotometer
-
-
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Conclusion and Future Directions
The comparison between this compound and traditional taxanes highlights a critical divergence in their fundamental mechanisms of action against a common cellular target. While taxanes enforce a static stability on microtubules, this compound prevents their very formation. This distinction presents a compelling area for further investigation, particularly in the context of taxane-resistant cancers. Future research should focus on direct, head-to-head comparative studies of this compound and taxanes in a panel of cancer cell lines, including those with known resistance mechanisms to taxanes. Elucidating the specific signaling pathways activated by this compound will also be crucial in understanding its full therapeutic potential and identifying potential biomarkers for patient stratification. This guide serves as a foundational resource to inform and inspire such future investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signal Transduction Pathways of Taxanes-Induced Apoptosis: Ingenta Connect [ingentaconnect.com]
- 5. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paclitaxel induces apoptosis through the TAK1–JNK activation pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Specificity of NSC 330770 for Tubulin Isoforms: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between small molecule inhibitors and their protein targets is paramount. This guide provides a comparative analysis of NSC 330770, a potent tubulin polymerization inhibitor, and other well-established tubulin-targeting agents. While quantitative data on the isoform-specific effects of this compound remains limited in publicly available literature, this document serves as a comprehensive resource by summarizing its known properties, comparing it with alternative compounds, and detailing the experimental protocols required to elucidate its isoform specificity.
This compound has been identified as a potent inhibitor of tubulin polymerization with an IC50 of 2 µM.[1][2] Its mechanism of action involves the induction of GTPase activity and the formation of abnormal tubulin polymers.[1][2] However, to fully characterize its potential as a therapeutic agent, a deeper understanding of its interaction with the various tubulin isoforms is crucial. Different tubulin isotypes exhibit distinct expression patterns and polymerization dynamics, which can influence the efficacy and toxicity of tubulin-binding drugs.
Comparative Analysis of Tubulin Inhibitors
To provide a framework for evaluating this compound, this guide compares it with three major classes of tubulin inhibitors, each with a distinct binding site on the αβ-tubulin heterodimer: colchicine, paclitaxel, and vinblastine.
Table 1: Comparison of Tubulin Inhibitor Properties
| Feature | This compound | Colchicine | Paclitaxel (Taxol) | Vinblastine |
| Binding Site | Likely Colchicine Site (based on destabilizing activity) | Colchicine Site (on β-tubulin) | Taxol Site (on β-tubulin) | Vinca Alkaloid Site (at the interface of two tubulin heterodimers) |
| Mechanism of Action | Inhibits tubulin polymerization, elicits GTPase activity, forms abnormal polymers[1][2] | Inhibits microtubule assembly by binding to tubulin dimers[3][4] | Promotes microtubule stabilization by binding to the microtubule polymer[5][6] | Inhibits microtubule assembly by inducing tubulin self-association into spiral aggregates[7] |
| Overall Effect on Microtubules | Destabilization | Destabilization | Stabilization | Destabilization |
| Reported IC50 (Tubulin Polymerization) | 2 µM[1][2] | Varies (e.g., ~2-5 µM for bovine brain tubulin) | Varies (promotes polymerization) | ~1-5 µM |
| Known Isoform Specificity | Data not available | Some studies suggest differential binding, with βVI-tubulin showing resistance[3] | Reduced binding and efficacy against βIII-tubulin is well-documented[5][8] | Data on isoform specificity is limited |
Signaling Pathways and Experimental Workflows
To visualize the processes discussed, the following diagrams illustrate the tubulin polymerization pathway and a general workflow for assessing compound specificity.
Caption: Tubulin polymerization and the points of intervention for various inhibitors.
Caption: A general workflow for determining the isoform specificity of a tubulin inhibitor.
Experimental Protocols
To facilitate further research into the isoform specificity of this compound, this section details key experimental methodologies.
Purification of Tubulin Isoforms
Objective: To obtain purified tubulin fractions enriched in specific isoforms for use in in vitro assays.
Methodology: Tubulin can be purified from various sources, such as bovine brain or cultured cell lines with known tubulin isotype expression, using cycles of polymerization and depolymerization.[9][10]
-
Homogenization: Homogenize the source material in a suitable buffer (e.g., MES buffer) on ice.
-
Clarification: Centrifuge the homogenate at high speed to remove cellular debris.
-
First Polymerization: Add GTP and incubate the supernatant at 37°C to induce microtubule polymerization.
-
Pelleting: Centrifuge the polymerized microtubules and discard the supernatant.
-
Depolymerization: Resuspend the microtubule pellet in cold buffer and incubate on ice to induce depolymerization into tubulin dimers.
-
Clarification: Centrifuge at high speed in the cold to pellet any aggregates, collecting the supernatant containing purified tubulin.
-
Further Purification (Optional): For higher purity and isoform separation, ion-exchange chromatography or isoelectric focusing can be employed.[11]
In Vitro Tubulin Polymerization Assay
Objective: To quantify the inhibitory effect of a compound on the polymerization of different tubulin isoforms.
Methodology: This assay measures the increase in light scattering or fluorescence as tubulin dimers polymerize into microtubules.
-
Reaction Setup: In a 96-well plate, add purified tubulin of a specific isoform to a polymerization buffer (e.g., G-PEM buffer with GTP).
-
Compound Addition: Add varying concentrations of this compound or a control compound.
-
Initiation of Polymerization: Incubate the plate at 37°C to initiate polymerization.
-
Data Acquisition: Measure the absorbance (turbidity) at 340 nm or the fluorescence of a reporter dye (e.g., DAPI) over time using a plate reader.
-
Analysis: Plot the rate of polymerization against the compound concentration to determine the IC50 value for each tubulin isoform.
Microtubule Cosedimentation Assay
Objective: To determine the binding of a compound to microtubules.
Methodology: This assay separates microtubules (polymer) from tubulin dimers (soluble) by centrifugation.
-
Polymerization: Polymerize purified tubulin in the presence of a stabilizing agent like paclitaxel.
-
Incubation: Incubate the stabilized microtubules with the test compound (this compound).
-
Centrifugation: Centrifuge the mixture at high speed to pellet the microtubules.
-
Analysis: Analyze the supernatant (unbound compound and soluble tubulin) and the pellet (microtubules and bound compound) by SDS-PAGE and densitometry or other quantitative methods to determine the amount of compound that cosediments with the microtubules.
Cellular Assays
Objective: To assess the effect of a compound on the microtubule network and cell cycle in cells with known tubulin isotype expression.
Methodology:
-
Cell Culture: Culture cell lines with well-characterized tubulin isotype expression profiles.
-
Compound Treatment: Treat the cells with varying concentrations of this compound.
-
Immunofluorescence Microscopy: Fix and permeabilize the cells, then stain with antibodies specific to α-tubulin and different β-tubulin isotypes. Visualize the microtubule network using fluorescence microscopy to observe any disruptions.
-
Cell Cycle Analysis: Stain the treated cells with a DNA-binding dye (e.g., propidium iodide) and analyze the cell cycle distribution by flow cytometry. Tubulin inhibitors typically cause an arrest in the G2/M phase.[12]
By employing these established protocols, researchers can systematically investigate the specificity of this compound for different tubulin isoforms, thereby filling a critical knowledge gap and better defining its potential as a targeted anticancer agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of the Colchicine Binding Site on Avian Tubulin Isotype βVI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modeling the Colchicum autumnale Tubulin and a Comparison of Its Interaction with Colchicine to Human Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rationalization of paclitaxel insensitivity of yeast β-tubulin and human βIII-tubulin isotype using principal component analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 7. Structural basis for the regulation of tubulin by vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and characterization of an intermediate taxol binding site within microtubule nanopores and a mechanism for tubulin isotype binding selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification of Tubulin with Controlled Posttranslational Modifications and Isotypes from Limited Sources by Polymerization-Depolymerization Cycles [jove.com]
- 10. Purification of Tubulin with Controlled Posttranslational Modifications and Isotypes from Limited Sources by Polymerization-Depolymerization Cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methods in Tubulin Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs [medsci.org]
Head-to-Head Comparison: NSC 330770 and Vinblastine in Tubulin Polymerization Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two microtubule-targeting agents: NSC 330770 and the well-established chemotherapeutic drug, vinblastine. Both compounds interfere with tubulin polymerization, a critical process for cell division, making them relevant subjects for oncology research. This document synthesizes available experimental data to facilitate an objective evaluation of their performance.
At a Glance: Key Performance Metrics
A critical aspect of evaluating microtubule-targeting agents is their potency in inhibiting tubulin polymerization and their cytotoxic effects on cancer cells. The following table summarizes the available quantitative data for this compound and vinblastine. It is important to note that the data for each compound have been compiled from different studies, and direct comparisons should be made with caution.
| Parameter | This compound | Vinblastine | Reference |
| Tubulin Polymerization Inhibition (IC50) | 2 µM | 0.178 µM (Ki) | [1] |
| Cytotoxicity (IC50) | Data not available | HeLa Cells: 1.4 - 2.6 nM (continuous exposure)L1210 Cells: 4.0 - 4.4 nM (continuous exposure)HL-60 Cells: 4.1 - 5.3 nM (continuous exposure) | [2] |
Note: The IC50 value for this compound refers to the concentration required to inhibit tubulin polymerization by 50%. The value for vinblastine is an inhibition constant (Ki) for microtubule assembly. The cytotoxicity values for vinblastine represent the concentration required to inhibit the growth of cancer cell lines by 50% under continuous exposure.
Mechanism of Action: Targeting Microtubule Dynamics
Both this compound and vinblastine exert their anticancer effects by disrupting the dynamic instability of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.
Vinblastine , a vinca alkaloid, binds to β-tubulin at the positive end of microtubules. This binding suppresses microtubule dynamics by reducing the rates of both growth and shortening phases. At higher concentrations, vinblastine can induce the depolymerization of microtubules. This interference with microtubule function leads to the arrest of cells in the M-phase of the cell cycle and subsequent apoptosis (programmed cell death).
This compound is also a potent inhibitor of tubulin polymerization. While its precise binding site on tubulin is not as extensively characterized as that of vinblastine in the available literature, its ability to inhibit polymerization with an IC50 of 2 µM confirms its role as a microtubule-destabilizing agent. It is reported to elicit GTPase activity and promote the formation of abnormal polymers[1][3].
Caption: Simplified signaling pathway of microtubule-targeting agents.
Experimental Protocols
To ensure transparency and reproducibility, this section details representative experimental protocols for assessing the activity of tubulin-targeting agents.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization process is monitored by measuring the increase in absorbance (turbidity) at 340 nm.
Materials:
-
Purified tubulin (>97% pure)
-
G-PEM buffer (80 mM PIPES, pH 6.9, 0.5 mM EGTA, 2 mM MgCl2, 1 mM GTP, 10% glycerol)
-
Test compounds (this compound, vinblastine) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Prepare a stock solution of tubulin in G-PEM buffer on ice.
-
Add varying concentrations of the test compound (e.g., 0.1 µM to 100 µM) or vehicle control to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding the tubulin solution to each well.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot the absorbance values against time to generate polymerization curves.
-
The IC50 value is determined by calculating the concentration of the compound that inhibits the maximum rate of polymerization by 50%.
Caption: Experimental workflow for the tubulin polymerization assay.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines by measuring the metabolic activity of the cells.
Materials:
-
Human cancer cell lines (e.g., HeLa, L1210, HL-60)
-
Cell culture medium and supplements
-
Test compounds (this compound, vinblastine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or vehicle control for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
The IC50 value is determined as the concentration of the compound that reduces cell viability by 50%.
Caption: Experimental workflow for the MTT cell viability assay.
Conclusion
Based on the available data, vinblastine demonstrates significantly higher potency than this compound in both inhibiting tubulin polymerization and inducing cytotoxicity in cancer cell lines. Vinblastine's efficacy is in the nanomolar range for cell growth inhibition, whereas this compound's inhibition of tubulin polymerization is in the micromolar range. This suggests that vinblastine is a more potent microtubule-destabilizing agent.
However, it is crucial to acknowledge the limitations of this comparison. The absence of direct, head-to-head studies necessitates a cautious interpretation of the data. Further research, including side-by-side in vitro and in vivo evaluations under identical experimental conditions, is required to provide a definitive comparative assessment of the therapeutic potential of this compound and vinblastine. Researchers are encouraged to use the provided protocols as a foundation for such comparative studies.
References
Off-Target Profiling of Tubulin Polymerization Inhibitors: A Comparative Overview
For researchers, scientists, and drug development professionals, understanding the off-target effects of small molecule inhibitors is paramount for advancing safe and effective therapeutics. This guide provides a comparative overview of the off-target profiles of tubulin polymerization inhibitors, with a focus on contextualizing the potential for such effects in the absence of specific public data for NSC 330770.
Comparison of Off-Target Effects of Major Tubulin Inhibitor Classes
Tubulin inhibitors, crucial in cancer chemotherapy, can be broadly categorized into microtubule-stabilizing and -destabilizing agents. Their off-target effects can contribute to both toxicity and, in some cases, therapeutic efficacy. A general comparison of the known off-target effects of major tubulin inhibitor classes is summarized below.
| Inhibitor Class | Primary Mechanism of Action | Known Off-Target Effects & Associated Toxicities | References |
| Colchicine and Analogs | Microtubule-destabilizing agent, binds to the colchicine-binding site on β-tubulin, preventing polymerization. | Neurotoxicity, particularly selective toxicity to certain neuronal populations like dentate granule cells. Gastrointestinal upset, bone marrow damage, and anemia. | [2][3] |
| Vinca Alkaloids (e.g., Vincristine, Vinblastine) | Microtubule-destabilizing agents that bind to the vinca domain on β-tubulin, leading to microtubule disassembly. | Neurotoxicity is a significant dose-limiting factor. Vincristine is particularly noted for its potent and non-selective neurotoxic effects. Resistance can emerge through overexpression of P-glycoprotein (P-gp). | [2][4][5] |
| Taxanes (e.g., Paclitaxel, Docetaxel) | Microtubule-stabilizing agents that bind to the interior of the microtubule, preventing depolymerization. | Peripheral neuropathy is a common side effect. Resistance can be mediated by P-gp overexpression and alterations in β-tubulin isoforms. | [3][4][5] |
| Other Tubulin Inhibitors | Various, often targeting the colchicine binding site. | Some kinase inhibitors have been found to have off-target tubulin-destabilizing activity. The off-target profiles of newer agents are still under investigation. | [6][7][8] |
Signaling Pathways and Experimental Workflows
To visualize the primary mechanism of action and a general workflow for off-target profiling, the following diagrams are provided.
Caption: Mechanism of Tubulin Polymerization Inhibitors.
Caption: Workflow for Off-Target Profiling.
Experimental Protocols
Tubulin Polymerization Assay (Turbidimetric Method)
This protocol is a standard method to assess the in vitro effect of compounds on tubulin polymerization.
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Test compound (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
Positive controls: Paclitaxel (stabilizer), Nocodazole or Colchicine (destabilizer)
-
96-well microplate, UV-transparent
-
Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Preparation of Reagents:
-
Prepare the tubulin polymerization buffer (General Tubulin Buffer with 1 mM GTP and 10% glycerol). Keep on ice.
-
Prepare a stock solution of tubulin at a concentration of 3-5 mg/mL in the polymerization buffer. Keep on ice.
-
Prepare serial dilutions of the test compound and control compounds in polymerization buffer. The final solvent concentration should be kept constant across all wells and should not exceed 1% (v/v).
-
-
Assay Setup:
-
Pre-warm the spectrophotometer to 37°C.
-
In a pre-chilled 96-well plate on ice, add 10 µL of the test compound dilutions or controls to the appropriate wells.
-
Add 90 µL of the cold tubulin solution to each well to initiate the reaction.
-
Mix gently by pipetting up and down, avoiding the introduction of air bubbles.
-
-
Measurement:
-
Immediately transfer the plate to the pre-warmed spectrophotometer.
-
Measure the absorbance at 340 nm every 30 seconds for 60 minutes.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time for each concentration of the test compound and controls.
-
The rate of polymerization can be determined from the slope of the linear phase of the curve.
-
The maximum polymer mass is represented by the plateau of the curve.
-
Calculate the IC50 (for inhibitors) or EC50 (for stabilizers) values by plotting the rate of polymerization or the maximum polymer mass against the compound concentration.
-
Conclusion
While specific off-target profiling data for this compound is not publicly available, a comparative analysis of established tubulin inhibitors highlights potential areas of concern, such as neurotoxicity. The provided experimental protocol for a tubulin polymerization assay offers a robust method for confirming the on-target activity of novel compounds. For a comprehensive understanding of any new tubulin inhibitor's safety and specificity, further studies, including kinome scanning and in vivo safety pharmacology, are essential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparison of the neurotoxic effects of colchicine, the vinca alkaloids, and other microtubule poisons [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Changes in cell morphology guide identification of tubulin as the off-target for protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microtubule Depolymerization by Kinase Inhibitors: Unexpected Findings of Dual Inhibitors | MDPI [mdpi.com]
- 8. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of Tubulin Inhibitors in Combination Chemotherapy
While specific data on the synergistic effects of NSC 330770 with other chemotherapeutics is not currently available in public literature, the broader class of tubulin inhibitors, to which this compound belongs, has been extensively studied in combination therapies, demonstrating significant potential to enhance anti-cancer efficacy. This guide provides a comparative overview of the synergistic effects observed with well-established tubulin inhibitors, such as paclitaxel and vincristine, when combined with other chemotherapeutic agents. The data presented here, derived from preclinical and clinical studies, offers valuable insights for researchers and drug development professionals exploring novel combination strategies in oncology.
Tubulin inhibitors interfere with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. By disrupting these processes, they can induce cell cycle arrest and apoptosis. When combined with other chemotherapeutics that have different mechanisms of action, such as DNA damaging agents or topoisomerase inhibitors, synergistic effects can be achieved, leading to enhanced tumor cell killing and potentially overcoming drug resistance.
Comparative Analysis of Tubulin Inhibitor Combinations
The following tables summarize the synergistic effects of two prominent tubulin inhibitors, paclitaxel and vincristine, with other commonly used chemotherapeutic drugs. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Paclitaxel Combination Therapies
Paclitaxel, a taxane, stabilizes microtubules, leading to mitotic arrest. Its combination with the anthracycline doxorubicin, which intercalates DNA and inhibits topoisomerase II, has been a cornerstone in the treatment of various cancers, particularly breast cancer.
| Combination | Cancer Type | Cell Line | Combination Index (CI) | Key Findings |
| Paclitaxel + Doxorubicin | Breast Cancer | BRC-230 | Synergistic (CI < 1) | Sequential administration of doxorubicin followed by paclitaxel resulted in a synergistic cytotoxic effect.[1][2] |
| Paclitaxel + Doxorubicin | Breast Cancer | MCF-7 | Additive | The combination showed an additive effect in this cell line.[1] |
| Paclitaxel + Doxorubicin | Metastatic Breast Cancer | Clinical Trial | N/A | High overall response rates (83%) observed in patients.[3][4] Dose-limiting toxicities included neutropenia, neuropathy, and cardiotoxicity.[3][4] |
Vincristine Combination Therapies
Vincristine, a vinca alkaloid, inhibits microtubule polymerization, also leading to mitotic arrest. Its combination with the platinum-based drug cisplatin, which forms DNA adducts, has been explored in various cancer types.
| Combination | Cancer Type | Cell Line | Combination Index (CI) | Key Findings |
| Vincristine + Cisplatin | Human Hepatoma | 7721 | Synergistic (CI < 1) at lower concentrations | Synergism was observed at lower drug concentrations, while antagonism was seen at higher concentrations.[5] The sequence of administration also influenced the outcome.[5] |
| Vincristine + Cisplatin | L1210 Leukemia | In vitro | Synergistic | The sequence of vincristine followed by cisplatin was significantly more cytotoxic than the reverse sequence or simultaneous administration.[6] |
| Vincristine + Cisplatin | Bone Marrow-Derived Macrophages | In vitro | Additive | The combination showed an additive, but not synergistic, effect on the processing of IL-1β.[7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for assessing the synergistic effects of drug combinations.
Cell Viability Assay (MTT Assay)
This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with single agents and their combinations at various concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Use software such as CompuSyn to calculate the Combination Index (CI) based on the dose-response curves of single agents and their combinations.
In Vivo Xenograft Model
Animal models are essential for evaluating the in vivo efficacy of drug combinations.
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomly assign mice to treatment groups (vehicle control, single agents, combination therapy). Administer drugs according to the specified dose and schedule (e.g., intraperitoneal injection, oral gavage).
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.
-
Data Analysis: Compare tumor growth inhibition between the different treatment groups.
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms underlying synergistic drug interactions is critical for rational drug development. Graphviz diagrams are provided to illustrate key concepts.
Caption: General mechanism of synergistic action between tubulin inhibitors and other chemotherapeutics.
Caption: Workflow for determining synergistic interactions between drugs in vitro.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. Schedule-dependent interaction of doxorubicin, paclitaxel and gemcitabine in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combined doxorubicin and paclitaxel in advanced breast cancer: effective and cardiotoxic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Doxorubicin and paclitaxel, a highly active combination in the treatment of metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction between cisplatin, 5-fluorouracil and vincristine on human hepatoma cell line (7721) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sequence-dependent cytotoxic effects due to combinations of cisplatin and the antimicrotubule agents taxol and vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for NSC 330770
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. A critical aspect of this is the correct disposal of chemical compounds. This guide provides essential information on the proper disposal procedures for NSC 330770, a potent tubulin polymerization inhibitor. Adherence to these guidelines is crucial for protecting personnel and the environment.
Understanding this compound: A Chemical Overview
Core Disposal Procedures
Given its chemical nature as a carbamate compound, the following disposal methods are recommended. It is imperative to consult with your institution's environmental health and safety (EHS) department to ensure compliance with all local, state, and federal regulations.
1. Incineration:
High-temperature incineration is the preferred method for the disposal of carbamate-containing waste. This process ensures the complete destruction of the compound, minimizing the risk of environmental contamination. The incineration facility must be licensed and equipped to handle chemical waste.
2. Chemical Degradation (for small quantities):
For small spills or residual amounts, chemical degradation through hydrolysis can be an effective decontamination step prior to disposal. Carbamates can be hydrolyzed under strongly acidic or alkaline conditions. However, this should only be performed by trained personnel in a controlled laboratory setting, wearing appropriate personal protective equipment (PPE). The resulting solution may still require treatment as hazardous waste.
3. Waste Segregation and Labeling:
All waste contaminated with this compound, including empty containers, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), must be segregated from general laboratory waste. The waste container must be clearly labeled with the chemical name "this compound" and the appropriate hazard symbols as determined by your institution's EHS guidelines.
Safety and Handling Precautions
When handling this compound, researchers should always adhere to standard laboratory safety protocols:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Spill Management: In case of a spill, immediately alert others in the area. Contain the spill using absorbent materials and decontaminate the area following your laboratory's established procedures. All materials used for cleanup should be disposed of as hazardous waste.
Experimental Workflow for Disposal
To provide a clear, step-by-step guide, the following workflow outlines the disposal process for this compound waste.
Quantitative Data Summary
While specific quantitative data for this compound's environmental impact is not available, the general properties of carbamates warrant careful handling and disposal. The following table summarizes key information.
| Parameter | Value/Information | Source/Justification |
| Chemical Name | N-[(5-Amino-1,2-dihydro-3-phenylpyrido[3,4-b]pyrazin)-7-yl]carbamic acid ethyl ester | NIH NSC_LIST[1] |
| CAS Number | 82585-91-9 | Chemical Supplier Data |
| Chemical Class | Carbamate | Based on chemical name and structure |
| Primary Disposal Method | High-Temperature Incineration | General guidance for carbamate compounds |
| Secondary Disposal Method | Chemical Hydrolysis (small scale) | General guidance for carbamate compounds |
| Waste Classification | Hazardous Chemical Waste | Precautionary measure in the absence of a specific SDS |
By following these procedures, laboratories can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship in scientific research. Always prioritize consultation with your institution's EHS department for specific guidance tailored to your facility.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
